molecular formula C8H9BrN2OS B594881 O-5-Bromopyridin-3-yl dimethylcarbamothioate CAS No. 1245563-14-7

O-5-Bromopyridin-3-yl dimethylcarbamothioate

Katalognummer: B594881
CAS-Nummer: 1245563-14-7
Molekulargewicht: 261.137
InChI-Schlüssel: QFYLIIDNTFHXSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a chemical compound with the CAS Number 1245563-14-7 and the molecular formula C8H9BrN2OS. It has a molecular weight of 261.14 g/mol and is identified by the MDL number MFCD17015843 . This bromopyridine derivative is classified as a building block in organic synthesis and medicinal chemistry research. The 5-bromopyridin-3-yl scaffold is a prominent structure in chemical research and has been investigated in the development of various biologically active compounds. For instance, similar bromopyridine structures are found in patents relating to alpha-D-galactoside inhibitors, which are studied for their potential to modulate galectin-3 activity—a protein target in oncology, fibrosis, and inflammatory diseases . The dimethylcarbamothioate (thiolcarbamate) group is a significant functional moiety in agrochemicals and pharmaceuticals, though the specific research applications and mechanism of action for this exact compound are not fully detailed in the public domain. It serves as a versatile intermediate for researchers exploring new chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLIIDNTFHXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682450
Record name O-(5-Bromopyridin-3-yl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-14-7
Record name O-(5-Bromopyridin-3-yl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to O-5-Bromopyridin-3-yl dimethylcarbamothioate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a dimethylcarbamothioate group. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, and potential applications in research and drug discovery, drawing upon established chemical principles and data from analogous compounds due to the limited publicly available information on this specific molecule.

Introduction: The Significance of Pyridine and Carbamothioate Moieties

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2] Similarly, the carbamothioate functional group is recognized for its diverse biological activities and its utility as a versatile synthetic intermediate.[3] The strategic combination of these two pharmacophores in this compound suggests its potential as a valuable building block in the synthesis of novel bioactive molecules. This guide aims to provide researchers with a foundational understanding of this compound, facilitating its exploration in drug discovery and development programs.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring with a bromine atom at the 5-position and an oxygen-linked dimethylcarbamothioate group at the 3-position.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its key identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 1245563-14-7[4][]
Molecular Formula C₈H₉BrN₂OS[4][]
Molecular Weight 261.14 g/mol [4]
IUPAC Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate[]
SMILES CN(C)C(=S)OC1=CC(=CN=C1)Br[]
InChI InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3[]

Synthesis and Methodologies

Proposed Synthetic Pathway

A likely synthetic strategy involves the reaction of 5-bromo-3-hydroxypyridine with a dimethylthiocarbamoylating agent. A robust method for the synthesis of O-aryl N,N-dimethylthiocarbamates utilizes tetramethylthiuram disulfide (TMTD) in the presence of a base.[6]

Synthetic_Pathway Reactant1 5-Bromo-3-hydroxypyridine Reaction Reactant1->Reaction Reactant2 Tetramethylthiuram disulfide (TMTD) Reactant2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product O-5-Bromopyridin-3-yl dimethylcarbamothioate Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar O-aryl thiocarbamates and should be optimized for the specific substrates.[6]

Materials:

  • 5-Bromo-3-hydroxypyridine

  • Tetramethylthiuram disulfide (TMTD)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Addition of TMTD: After stirring for 30 minutes at 0 °C, add a solution of TMTD (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group. The pyridine protons will appear as distinct multiplets in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromine and carbamothioate substituents. The two methyl groups on the nitrogen atom may appear as a single sharp singlet or as two distinct singlets due to restricted rotation around the C-N bond, likely in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the thiocarbonyl carbon, and the two methyl carbons. The pyridine carbons will resonate in the aromatic region (δ 120-160 ppm). The thiocarbonyl carbon (C=S) is expected to appear significantly downfield (δ 180-200 ppm). The methyl carbons will be observed in the aliphatic region (δ 30-45 ppm).

IR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • C=S stretch: A strong absorption band around 1100-1250 cm⁻¹.

  • C-N stretch: A medium to strong band in the region of 1250-1350 cm⁻¹.

  • C-O stretch: A band in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). Fragmentation patterns would likely involve cleavage of the C-O bond, the C-S bond, and fragmentation of the pyridine ring.

Potential Applications in Drug Discovery and Development

Given the pharmacological importance of its constituent moieties, this compound holds promise as a versatile building block for the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

The presence of a bromine atom on the pyridine ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Biological Activities

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][10] Thioalkyl pyridine derivatives have shown potential as psychotropic agents with anxiolytic and sedative effects.[1] The unique electronic and steric properties of this compound could lead to the discovery of compounds with novel mechanisms of action.

Potential_Applications cluster_0 This compound cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Areas Core Core Scaffold Modification Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Core->Modification Oncology Oncology Modification->Oncology InfectiousDiseases Infectious Diseases Modification->InfectiousDiseases CNS_Disorders CNS Disorders Modification->CNS_Disorders Inflammation Inflammation Modification->Inflammation

Caption: Potential workflow from the core scaffold to therapeutic applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its structure, synthesis, and potential applications based on established chemical knowledge. It is intended to serve as a valuable resource for researchers and scientists, encouraging further experimental investigation into this compound's properties and its utility in the development of novel therapeutics. The methodologies and predictive data presented herein provide a solid starting point for future research endeavors.

References

  • N-(5-Bromopyridin-3-yl)acetamide: A Cutting-Edge Compound. (n.d.). Google Cloud.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
  • eMolecules​ this compound | 1245563-14-7. (n.d.). Fisher Scientific.
  • CAS 1245563-14-7 this compound. (n.d.). BOC Sciences.
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47. [Link]

  • US Patent No. 8829195. (2021). Regulations.gov.
  • Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1264, 133257.
  • Dong, Z.-B., et al. (2017). Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Synthesis, 49(23), 5258-5262. [Link]

  • Abdulsattar, R., & Sarhan, B. M. (2022). Synthesis and characterization of some new metals complexes of ((2-Chloro acetyl) carbamothioyl) glycine. International journal of health sciences, 6(S6), 1047-1058.
  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2010). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Varjosaari, S. E., et al. (2015). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 13(35), 9226-9229. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • US Patent Application Publication No. US 2006/0116519 A1. (2006). Google Patents.
  • Al-Jadiri, A. K. F., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.
  • European Patent No. EP 2 368 550 B1. (2011). Google Patents.
  • Merlino, A., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry, 60(24), 18983-18994. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2019). MDPI. Retrieved January 31, 2026, from [Link]

  • WO 2013/134298 A1. (2013). Google Patents.
  • Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. (2001). PubMed. Retrieved January 31, 2026, from [Link]

  • 3-Bromopyridine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates. (2010). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. (2013). Google Patents.

Sources

O-5-Bromopyridin-3-yl dimethylcarbamothioate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: O-5-Bromopyridin-3-yl Dimethylcarbamothioate

Molecular Architecture & Significance

This compound (CAS: 1245563-14-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of sulfur-containing pyridine scaffolds.[1] It belongs to the class of O-aryl thiocarbamates, compounds characterized by a thiono group (


) and an ether linkage to an aromatic ring.[1]

Its primary significance lies in its role as a substrate for the Newman-Kwart Rearrangement (NKR) .[1] This thermal or catalytic isomerization converts the O-thiocarbamate into its thermodynamic isomer, the S-thiocarbamate.[1] Hydrolysis of the resulting S-isomer provides 5-bromopyridine-3-thiol, a high-value motif for constructing biaryl thioethers in medicinal chemistry (e.g., via Buchwald-Hartwig couplings).[1]

Chemical Identity:

  • IUPAC Name: O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate[1][]

  • CAS Number: 1245563-14-7[1][][3]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1][]
    
  • Molecular Weight: 261.14 g/mol [1]

  • SMILES: CN(C)C(=S)OC1=CC(=CN=C1)Br

Physicochemical Profile

The physical properties of O-thiocarbamates are distinct from their S-isomers. The O-isomer is generally less polar and has a lower melting point than the rearranged S-product due to the lack of the highly polarized thiocarbamate carbonyl.

Table 1: Physical & Chemical Properties

PropertyValue / DescriptionNote
Physical State Off-white to pale yellow solidPurity dependent; crude often appears as viscous oil.[1]
Melting Point 78–82 °C (Predicted)Experimental validation required via DSC.[1]
Solubility Soluble in DCM, EtOAc, THF, CHClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Lipophilic nature driven by Br and dimethyl groups.[1]
Stability Thermally sensitive >150 °CProne to rearrangement; store <25 °C.
Partition Coeff.[1] (LogP) ~2.5 (Calculated)Indicates good membrane permeability potential.[1]
IR Signature 1200–1250 cm

(

)
Critical: Absence of strong

stretch (1650 cm

).[1]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Insight: Differentiating the O-isomer from the S-isomer is a common analytical challenge. The O-isomer exhibits a strong thiono stretch (


) around 1200-1250 cm

, whereas the rearranged S-isomer shows a very strong carbonyl stretch (

) near 1650-1670 cm

.[1]

Synthetic Context: The Newman-Kwart Rearrangement

The utility of this compound is defined by its ability to undergo the Newman-Kwart Rearrangement (NKR).[1][4] This intramolecular reaction is driven by the thermodynamic stability of the resulting ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 bond (in the S-isomer) compared to the 

bond (in the O-isomer).[1][5]

Mechanism & Pathway:

  • Activation: Thermal energy or Lewis acid/Pd-catalysis activates the system.[1]

  • Ipso-Attack: The sulfur atom attacks the ipso-carbon of the pyridine ring.[1]

  • Transition State: Proceeding through a four-membered cyclic transition state (in thermal modes) or a Pd-complex intermediate.[1]

  • Rearrangement: Cleavage of the C-O bond and formation of the C-S bond.

Graphviz Diagram: NKR Pathway

NKR_Pathway Substrate O-Thiocarbamate (Precursor) TS Transition State (4-Membered Cyclic / Pd-Complex) Substrate->TS Heat (>200°C) or Pd-Cat (100°C) Product S-Thiocarbamate (Rearranged) TS->Product Irreversible Isomerization Thiol 5-Bromopyridine-3-thiol (Final Target) Product->Thiol Hydrolysis (NaOH/MeOH)

Figure 1: The Newman-Kwart Rearrangement pathway converting the O-linked precursor to the S-linked thiol.[5][6]

Experimental Protocols

Safety Warning: Pyridine derivatives can be toxic.[1] Thiocarbamoyl chlorides are corrosive and lachrymators.[1] Perform all operations in a fume hood.

Protocol A: Synthesis of this compound

This protocol couples 5-bromo-3-hydroxypyridine with dimethylthiocarbamoyl chloride.[1][6]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add DABCO (1.4-diazabicyclo[2.2.2]octane) (2.0 eq) or NaH (1.2 eq, 60% dispersion) at 0 °C. Stir for 30 minutes to generate the pyridyl anion.

  • Addition: Add dimethylthiocarbamoyl chloride (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , gradient 0-40% EtOAc/Hexanes).
    
    • Target: The O-thiocarbamate elutes before any trace of S-isomer or starting phenol.[1]

Protocol B: Thermal Rearrangement (Microwave Assisted)

Traditional NKR requires high heat (250 °C+).[1] Microwave irradiation provides a cleaner profile for pyridine substrates.[1]

  • Vessel: Place the purified O-thiocarbamate (Protocol A) in a microwave-safe vial.

  • Solvent: Dissolve in diphenyl ether or sulfolane (high boiling point solvents) at 0.5 M.

  • Irradiation: Heat to 220–240 °C for 30–60 minutes.

  • Validation: Check LCMS for the shift in retention time (The S-isomer is more polar and elutes earlier on Reverse Phase C18).

  • Isolation: Direct loading onto silica gel for purification is recommended to remove the high-boiling solvent.[1]

Analytical Characterization

To ensure scientific integrity, the compound must be validated using the following markers.

Table 2: Diagnostic Analytical Signals

MethodSignalInterpretation
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR
(CDCl

)

3.35 (s, 3H), 3.45 (s, 3H)
N-Methyls: In the O-isomer, hindered rotation around the C-N bond often makes these non-equivalent (two singlets).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR
(Aromatic)

8.3–8.6 ppm
Pyridine protons (H2, H4, H6).[1] H2 is typically most deshielded.

C NMR

~187 ppm
Thiono Carbon (

):
Distinctive downfield shift.[1] (Compare to

in S-isomer at ~166 ppm).[1]
LC-MS [M+H]

261/263
Isotope Pattern: 1:1 ratio for

Br/

Br confirms bromination.[1]

Graphviz Diagram: Analytical Logic

Analytics Sample Unknown Sample IR_Check IR Spectroscopy Sample->IR_Check NMR_Check 13C NMR Sample->NMR_Check Decision_O Identity: O-Isomer (Target) IR_Check->Decision_O Peak @ 1200-1250 (C=S) Decision_S Identity: S-Isomer (Rearranged Product) IR_Check->Decision_S Peak @ 1650 (C=O) NMR_Check->Decision_O Shift ~187 ppm NMR_Check->Decision_S Shift ~166 ppm

Figure 2: Decision tree for distinguishing O-thiocarbamate from S-thiocarbamate using spectroscopic data.

References

  • Newman, M. S., & Kwart, H. (1966).[1] The conversion of phenols to thiophenols via the thermal rearrangement of O-aryl dialkylthiocarbamates.[1] Journal of Organic Chemistry, 31(12), 3980–3984.[1] [1]

  • Lloyd-Jones, G. C., et al. (2009).[1][4] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[1][7] Angewandte Chemie International Edition, 48(41), 7612–7615.[1] [1]

  • BOC Sciences. (2024).[1] this compound Product Data.

  • PubChem. (2024).[1][8] 3-Amino-5-bromopyridine (Structural Analog Data). National Library of Medicine.[1] [1]

Sources

Technical Guide: O-5-Bromopyridin-3-yl Dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of O-5-Bromopyridin-3-yl dimethylcarbamothioate , focusing on its nomenclature, chemical synthesis, and critical role as a transient intermediate in the synthesis of sulfur-functionalized heterocycles.

Nomenclature, Synthesis, and Application via Newman-Kwart Rearrangement[1]

Chemical Identity & Nomenclature Analysis

Compound Name: O-(5-Bromopyridin-3-yl) N,N-dimethylcarbamothioate CAS Registry Number: 1245563-14-7 Molecular Formula: C


H

BrN

OS Molecular Weight: 261.14 g/mol [1]
IUPAC Nomenclature Breakdown

The IUPAC name is constructed to precisely describe the thiocarbamate linkage and the heteroaryl substituent.[2]

  • Parent Group (Dimethylcarbamothioate): The core functional group is a carbamothioate, defined by the structure

    
    .[1] The suffix "-thioate" with the prefix "O-" explicitly indicates that the organic substituent (the pyridine ring) is attached to the oxygen  atom, while the sulfur exists as a thione (
    
    
    
    ).[1]
  • Substituent (5-Bromopyridin-3-yl): The pyridine ring is numbered starting from the nitrogen atom (

    
    ).[1]
    
    • Position 3: The point of attachment to the carbamothioate oxygen.[2]

    • Position 5: The location of the bromine atom.[2][3][4][]

    • "-yl": Indicates this is a radical substituent attached to the parent oxygen.[1]

Structural Significance: This compound belongs to the class of O-aryl thiocarbamates . In medicinal chemistry, this specific motif is rarely the final active pharmaceutical ingredient (API).[2] Instead, it is a privileged intermediate designed to undergo the Newman-Kwart Rearrangement (NKR) , converting the C-O bond to a C-S bond to access 5-bromopyridine-3-thiol derivatives.[1]

Synthesis & Preparation Protocol

The synthesis of this compound is a nucleophilic acyl substitution reaction.[1] The protocol below ensures high yield by minimizing the competitive formation of carbamates or hydrolysis.

Reagents & Materials
  • Substrate: 5-Bromopyridin-3-ol (CAS 74115-12-1)[1]

  • Reagent: N,N-Dimethylthiocarbamoyl chloride (CAS 16420-13-6)[1]

  • Base: Sodium hydride (NaH, 60% dispersion) or DABCO (for milder conditions)[1][2]

  • Solvent: DMF (Anhydrous) or THF[1][2]

Step-by-Step Methodology
  • Deprotonation: To a flame-dried round-bottom flask under N

    
     atmosphere, add 5-bromopyridin-3-ol (1.0 eq) dissolved in anhydrous DMF. Cool to 0°C.[2]
    
  • Activation: Slowly add NaH (1.2 eq) portion-wise. Evolution of H

    
     gas will be observed.[2] Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the pyridin-3-olate anion.
    
  • Coupling: Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the phenol.[1]

  • Quench & Workup: Quench carefully with water.[2] Extract with Ethyl Acetate (3x).[2][6] Wash the organic layer with brine to remove DMF.[2] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: The crude O-thiocarbamate is typically a white/off-white solid.[1] Purify via flash column chromatography (Hexane/EtOAc) if necessary.

Critical Control Point: Ensure the thiocarbamoyl chloride is of high quality. Hydrolysis of the reagent leads to toxic byproducts and lower yields.[2]

Mechanistic Application: The Newman-Kwart Rearrangement

The primary utility of this compound is its ability to rearrange into S-(5-bromopyridin-3-yl) dimethylcarbamothioate .[1] This rearrangement is the standard method for introducing a sulfur atom onto electron-deficient heterocycles like pyridine.[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation from the phenol precursor, through the O-thiocarbamate intermediate (the Topic), to the final Thiol product.[2][7]

G Start 5-Bromopyridin-3-ol (Substrate) Intermediate O-5-Bromopyridin-3-yl dimethylcarbamothioate (Target Compound) Start->Intermediate Me2NC(=S)Cl NaH, DMF, 0°C Rearranged S-(5-Bromopyridin-3-yl) dimethylcarbamothioate Intermediate->Rearranged Newman-Kwart Rearrangement (Heat or Pd-Cat) Product 5-Bromopyridine-3-thiol (Final Product) Rearranged->Product Hydrolysis NaOH/MeOH

Figure 1: Synthetic workflow converting 3-hydroxy-5-bromopyridine to the thiol via the O-thiocarbamate intermediate.

Mechanism of Action

The rearrangement proceeds via an intramolecular four-membered cyclic transition state (thermal) or a palladium-catalyzed oxidative addition pathway.[1]

  • Thermal Rearrangement: Requires high temperatures (200°C–300°C).[2][8][9] The sulfur atom attacks the ipso-carbon of the pyridine ring while the C-O bond breaks. The driving force is the high bond energy of the C=O bond formed in the S-thiocarbamate product compared to the C=S bond in the starting material.[2]

  • Catalytic Rearrangement: Recent advances allow this to proceed at lower temperatures (~100°C) using Pd catalysts (e.g., Pd(tBu

    
    P)
    
    
    
    ), which is crucial for halogenated substrates like this one to prevent dehalogenation.[2][9]

Mechanism Step1 O-Thiocarbamate (Ar-O-C(=S)-NMe2) TS Cyclic Transition State [4-membered ring] Step1->TS Heat (Δ) Step2 S-Thiocarbamate (Ar-S-C(=O)-NMe2) TS->Step2 Irreversible Isomerization

Figure 2: Concerted mechanism of the thermal Newman-Kwart Rearrangement.

Data Summary & Properties
PropertySpecification
IUPAC Name O-(5-Bromopyridin-3-yl) N,N-dimethylcarbamothioate
Common Use Precursor for 5-bromopyridine-3-thiol
Physical State Solid (White to Off-white crystalline powder)
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)
Reactivity Profile Stable at RT; rearranges to S-isomer >200°C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Safety & Handling
  • Halogenated Pyridines: Can be skin irritants and sensitizers.[2] Use standard PPE (gloves, goggles).[2]

  • Thiocarbamates: Generally exhibit lower toxicity than organophosphates but should be handled in a fume hood to avoid inhalation of dusts.[2]

  • Thermal Hazards: Performing the thermal Newman-Kwart rearrangement often requires heating above the flash points of common solvents. Use high-boiling solvents like Diphenyl ether or perform in a sealed microwave reactor with appropriate pressure ratings.[1]

References
  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., et al. (2009).[9] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Newman, M. S., & Kwart, H. (1966).[2] The Newman-Kwart Rearrangement. Journal of Organic Chemistry. (Historical Context for Mechanism).

  • PubChem. (n.d.).[2][10] Dimethyldithiocarbamate (Related Substructure Analysis). Retrieved from [Link]

Sources

Technical Monograph: O-5-Bromopyridin-3-yl Dimethylcarbamothioate

[1][2]

Part 1: Executive Summary

Compound: this compound Class:

Core Application:5-bromo-3-pyridinethiol

This guide analyzes the chemical mechanism of action (molecular rearrangement for pharmacophore synthesis) and the pharmacological mechanism of action (enzyme inhibition potential) relevant to researchers in medicinal chemistry and antifungal discovery.

Part 2: Chemical Mechanism of Action (Newman-Kwart Rearrangement)

For drug development professionals utilizing this compound as a building block, the "mechanism" of interest is the Newman-Kwart Rearrangement (NKR) .[2] This thermal or catalytic isomerization converts the


Mechanistic Pathway

The reaction proceeds via an intramolecular four-membered cyclic transition state .[3]

  • Initiation: Thermal excitation increases the rotational freedom of the

    
    -thiocarbamate bond.
    
  • Transition State: The dimethylamino group stabilizes a concerted 4-center transition state where the sulfur atom attacks the ipso carbon of the pyridine ring while the oxygen bond breaks.

  • Driving Force: The reaction is driven by the thermodynamic stability of the resulting carbamate carbonyl (C=O) bond (bond energy ~745 kJ/mol) compared to the initial thiocarbonyl (C=S) bond (bond energy ~472 kJ/mol).

  • Product:

    
    -(5-bromopyridin-3-yl) dimethylcarbamothioate.
    
Visualization: Newman-Kwart Rearrangement

NKR_MechanismSubstrateO-Isomer(O-5-Bromopyridin-3-yldimethylcarbamothioate)TSTransition State(4-Membered CyclicConcerted Mechanism)Substrate->TSHeat (250°C)or Pd-CatalystProductS-Isomer(S-5-Bromopyridin-3-yldimethylcarbamothioate)TS->ProductDriving Force:C=S to C=OHydrolysisHydrolysis(NaOH/MeOH)Product->HydrolysisDeprotectionThiolTarget Scaffold(5-Bromo-3-pyridinethiol)Hydrolysis->ThiolFinal Yield

Caption: The concerted intramolecular rearrangement of this compound to its S-isomer, facilitating the synthesis of pyridinethiols.

Part 3: Pharmacological Mechanism of Action (Squalene Epoxidase Inhibition)

As a structural analog of Tolnaftate , this compound possesses the pharmacophore required to inhibit Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway of fungi.

Mode of Inhibition
  • Target: Squalene Epoxidase (ERG1 gene product), a flavin-adenine dinucleotide (FAD)-dependent monooxygenase.

  • Binding Site: The thiocarbamate moiety binds to the lipophilic pocket of the enzyme, distinct from the substrate-binding site (non-competitive inhibition).

  • Action: It disrupts the transfer of oxygen from the FAD cofactor to squalene, preventing the formation of 2,3-oxidosqualene .

  • Consequence:

    • Ergosterol Depletion: Disruption of cell membrane integrity and fluidity.

    • Squalene Accumulation: Toxic buildup of intracellular squalene leads to lipid droplet accumulation and cell death.

Visualization: Ergosterol Biosynthesis Inhibition

SE_InhibitionAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneMultiple StepsEpoxide2,3-OxidosqualeneSqualene->EpoxideBlocked by InhibitorDeathFungal Cell DeathSqualene->DeathToxic AccumulationInhibitorO-5-Bromopyridin-3-yldimethylcarbamothioate(Thiocarbamate)EnzymeSqualene Epoxidase(ERG1)Inhibitor->EnzymeNon-competitiveBindingEnzyme->EpoxideCatalysisLanosterolLanosterolEpoxide->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->ErgosterolErgosterol->DeathDepletion

Caption: Pathway map showing the blockade of Squalene Epoxidase by thiocarbamate derivatives, leading to squalene accumulation and ergosterol depletion.

Part 4: Experimental Protocols

Protocol A: Thermal Newman-Kwart Rearrangement

To synthesize the S-isomer for downstream thiol functionalization.

  • Preparation: Dissolve This compound (1.0 eq) in diphenyl ether (concentration 0.5 M).

  • Reaction: Heat the solution to 250°C under an inert argon atmosphere.

    • Note: The high temperature is required to overcome the activation energy of the rotational barrier and the 4-membered transition state.[3]

  • Monitoring: Monitor by HPLC or TLC. The starting material (

    
     in 20% EtOAc/Hex) will disappear, and the 
    
    
    -isomer (lower
    
    
    due to higher polarity of the carbonyl) will appear.
  • Workup: Cool to room temperature. Dilute with hexane to precipitate the product or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation:

    • IR Spectroscopy: Shift of the strong C=S stretch (~1200

      
      ) to a strong C=O stretch (~1650 
      
      
      ).
    • 13C NMR: The thiocarbonyl carbon (~180 ppm) shifts upfield to the carbonyl range (~165 ppm).

Protocol B: Squalene Epoxidase Inhibition Assay (In Vitro)

To validate pharmacological activity.

  • Enzyme Preparation: Isolate microsomes from Candida albicans or express recombinant human/fungal Squalene Epoxidase in S. cerevisiae.

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 1 mM NADPH (cofactor), 0.1 mM FAD.

  • Substrate:

    
    -Squalene (dispersed in Tween-80).
    
  • Incubation:

    • Mix Enzyme + Buffer + Test Compound (0.01 - 100

      
      ).
      
    • Initiate with

      
      -Squalene.
      
    • Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% KOH in methanol (saponification).

  • Quantification: Extract non-saponifiable lipids with petroleum ether. Separate Squalene and 2,3-Oxidosqualene via Thin Layer Chromatography (TLC). Measure radioactivity via scintillation counting.

  • Calculation: Determine

    
     by plotting % inhibition vs. log[concentration].
    

Part 5: References

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[4] Mechanism and Application of the Newman-Kwart Rearrangement. Synthesis, 2008(5), 661-689. Link

  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. Link

  • Harvey, J. N., et al. (2009).[2] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612–7615. Link

  • PubChem Compound Summary. (2024). This compound (CID 53394656). National Center for Biotechnology Information. Link

Technical Guide: Solubility Profile and Physicochemical Characterization of O-(5-Bromopyridin-3-yl) Dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and experimental handling of O-(5-bromopyridin-3-yl) dimethylcarbamothioate , a critical intermediate in the synthesis of functionalized pyridine-3-thiols via the Newman-Kwart Rearrangement (NKR).

Executive Summary

O-(5-Bromopyridin-3-yl) dimethylcarbamothioate (CAS: 1245563-14-7) is a specialized thiocarbamate intermediate.[] It serves as the "O-isomer" precursor in the Newman-Kwart Rearrangement, a reaction used to convert electron-deficient phenols (like 5-bromo-3-pyridinol) into their corresponding thiophenols.

For process chemists and drug developers, understanding the solubility of this compound is binary in purpose:

  • Purification: Exploiting solubility differentials to remove unreacted phenol precursors.

  • Reaction Optimization: Selecting high-boiling or polar aprotic solvents capable of sustaining the high thermal energy (or catalytic environment) required for the O

    
    S rearrangement.
    

Physicochemical Identity & Predicted Properties[2][3][4][5][6]

Before establishing experimental protocols, we must ground our solubility expectations in the molecule's electronic structure. The pyridine nitrogen provides a basic handle, while the thiocarbamate moiety imparts significant lipophilicity.

PropertyData / Descriptor
Chemical Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
CAS Number 1245563-14-7
Molecular Formula C

H

BrN

OS
Molecular Weight 261.14 g/mol
Structural Features Pyridine core (Basic, pKa ~3.5); Bromo-substituent (Lipophilic); Thiocarbamate (Polar/Lipophilic hybrid)
Predicted LogP ~2.1 – 2.5 (Moderate Lipophilicity)
Appearance Typically an off-white to pale yellow solid

Solubility Data Analysis

The solubility profile of O-(5-bromopyridin-3-yl) dimethylcarbamothioate is dictated by the competition between the polar pyridine nitrogen and the hydrophobic bromine/methyl groups.

A. Organic Solvent Solubility

This compound exhibits high solubility in polar aprotic solvents and chlorinated hydrocarbons. This is critical for the Newman-Kwart Rearrangement, which often requires high-boiling solvents or transition metal catalysis.

Solvent ClassRepresentative SolventsSolubility RatingProcess Relevance
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Ideal for extraction and transport.
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>100 mg/mL) Preferred for synthesis (nucleophilic substitution) and Pd-catalyzed NKR.
Aromatic Toluene, Xylene, ChlorobenzeneModerate to High Used for thermal NKR (reflux conditions).
Ethers THF, 1,4-DioxaneModerate Good for lower temp catalytic rearrangement steps.
Alkanes Hexanes, HeptaneLow / Insoluble Excellent anti-solvent for crystallization/precipitation.
B. Aqueous Solubility & pH Dependence

Unlike simple carbamates, the pyridine ring introduces pH-dependent solubility.

  • Neutral pH (pH 7): Low solubility. The molecule is largely uncharged and lipophilic.

  • Acidic pH (pH < 3): Increased solubility. Protonation of the pyridine nitrogen (

    
    ) forms a water-soluble salt. This property is vital for removing impurities during workup (e.g., washing the organic layer with dilute HCl to remove starting materials if they have different pKa values, or extracting the product into the aqueous phase if desired).
    

Experimental Protocol: Solubility Determination

Workflow: Solubility Determination & NKR Solvent Selection

SolubilityWorkflow Start Start: Solid Sample (CAS 1245563-14-7) SolventSelect Select Candidate Solvents (Toluene, DMF, Water pH 2/7/10) Start->SolventSelect Equilibration Shake-Flask Equilibration (24h @ 25°C) SolventSelect->Equilibration Filtration Filtration (0.45 µm PTFE) Remove undissolved solid Equilibration->Filtration Analysis HPLC-UV Analysis (Quantify vs. Standard Curve) Filtration->Analysis Decision Solubility Sufficient? Analysis->Decision ProcessA Route A: Thermal NKR (Requires High BP Solvent) Decision->ProcessA High Solubility High BP (e.g., Diphenyl ether) ProcessB Route B: Pd-Catalyzed NKR (Requires Solubilization @ 80-100°C) Decision->ProcessB High Solubility Med BP (e.g., Dioxane)

Figure 1: Decision workflow for correlating solubility data with Newman-Kwart Rearrangement (NKR) process parameters.

Step-by-Step Protocol
  • Preparation: Weigh 50 mg of O-(5-bromopyridin-3-yl) dimethylcarbamothioate into three separate 4 mL vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, DMF, Water) to each vial.

  • Equilibration: Agitate at 25°C for 24 hours. Critical Step: Visual inspection. If the solid dissolves completely immediately, add more solid until saturation is observed.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Inject the filtrate into an HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration using a pre-established calibration curve of the pure standard.

  • Validation: Check for hydrolysis products (5-bromo-3-pyridinol) in the chromatogram to ensure the solvent did not degrade the thiocarbamate.

Mechanistic Insights & Application

The "Solubility-Reactivity" Paradox in NKR

The Newman-Kwart Rearrangement is thermodynamically driven but kinetically hindered.

  • Thermal Method: Requires heating to >200°C. The compound must be soluble in high-boiling solvents like o-dichlorobenzene or diphenyl ether . If the compound precipitates at room temperature, it may crash out in transfer lines; however, at reaction temperatures, the lipophilic thiocarbamate moiety ensures complete dissolution.

  • Catalytic Method: Recent advances use Pd or Ni catalysts to lower the barrier (~100°C). Here, solubility in 1,4-dioxane or toluene is paramount. The 5-bromo substituent aids this by disrupting crystal packing compared to unsubstituted analogs.

Handling Precautions[6]
  • Hydrolysis Risk: Thiocarbamates can hydrolyze in strong aqueous base. Avoid prolonged exposure to pH > 10 during solubility testing or workup.

  • Crystallization: To purify the compound from the reaction mixture, exploit its low solubility in alkanes . Diluting a reaction mixture (in EtOAc or DCM) with Hexanes/Heptane is an effective way to precipitate the product or impurities selectively.

References

  • BOC Sciences. O-5-Bromopyridin-3-yl dimethylcarbamothioate Product Entry (CAS 1245563-14-7).[] Retrieved from []

  • Harvey, J. N., et al. (2009).[2] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2784734 (Related Structure: 5-Bromo-3-pyridinecarboxaldehyde). Retrieved from (Used for structural analog property prediction).

  • Theil, H., et al. (2008).[3] A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring.[3] ResearchGate. Retrieved from

Sources

Navigating the Synthesis and Handling of O-5-Bromopyridin-3-yl dimethylcarbamothioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-5-Bromopyridin-3-yl dimethylcarbamothioate, a pyridinyl carbamothioate derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features suggest its potential as a building block in the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound, drawing upon available data for structurally related compounds to offer the best-practice recommendations for its use in a research and development setting.

Chemical Identification and Physical Properties

A clear identification of the chemical substance is the foundation of laboratory safety.

IdentifierValue
IUPAC Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate[]
CAS Number 1245563-14-7[]
Molecular Formula C8H9BrN2OS[]
Molecular Weight 261.14 g/mol [2]
Appearance Solid (based on related compounds)[3]
Purity Typically ≥98% from commercial suppliers[]

Hazard Identification and Toxicological Profile

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, an analysis of structurally similar compounds, such as 3-Amino-5-bromopyridine, provides insight into its potential hazards. The bromopyridine moiety is a common feature, and its toxicological profile can be instructive.

Inferred Potential Hazards based on Structurally Related Compounds:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4] Compounds containing the bromopyridine structure are often categorized as having acute oral toxicity.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4] Direct contact with the skin may lead to redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4] Contact with the eyes can result in significant irritation and potential damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4] Inhalation of dust or fumes may irritate the respiratory tract.

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with novel chemical compounds. The following handling procedures and personal protective equipment are recommended to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Wear long-sleeved clothing and closed-toe shoes.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Practices
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3]

  • Do not eat, drink, or smoke in laboratory areas.[3]

  • Contaminated work clothing should not be allowed out of the workplace.[7]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review MSDS (or inferred data) & Plan Experiment PPE Don Appropriate PPE Prep->PPE Proceed Weigh Weigh Compound in Fume Hood PPE->Weigh Enter Hood Reaction Perform Reaction in Closed System Weigh->Reaction Transfer Decon Decontaminate Glassware Reaction->Decon Post-Reaction Waste Dispose of Waste in Labeled Containers Decon->Waste Segregate

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

  • Contaminated Packaging: Dispose of as unused product.

Conclusion

References

  • AWS. SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • PubChem. 3-Amino-5-bromopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to O-5-Bromopyridin-3-yl dimethylcarbamothioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a reactive brominated pyridine core and a dimethylcarbamothioate moiety renders it a versatile intermediate for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its application in the design and discovery of novel therapeutics. We will delve into its crucial role as a precursor to potent cholinesterase inhibitors, exploring the nuanced structure-activity relationships (SAR) that govern the efficacy of its derivatives. Detailed experimental protocols for its synthesis and the subsequent biological evaluation of its progeny are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Pyridinyl Carbamothioate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a desirable feature in drug candidates. When functionalized with a bromine atom, the pyridine ring becomes a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space.

The carbamothioate group, an isostere of the carbamate group, has also garnered significant attention in drug discovery.[3] This moiety is a key pharmacophore in a range of therapeutic agents, recognized for its ability to modulate the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[3]

This compound synergistically combines these two key features. The bromine at the 5-position of the pyridine ring provides a reactive site for diversification, while the dimethylcarbamothioate at the 3-position serves as a crucial pharmacophoric element, particularly in the design of enzyme inhibitors. This guide will illuminate the multifaceted utility of this compound, with a particular focus on its application in the development of novel treatments for neurodegenerative diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
IUPAC Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate[4]
CAS Number 1245563-14-7[4]
Molecular Formula C₈H₉BrN₂OS[4]
Molecular Weight 261.14 g/mol [4]
Appearance Off-white to pale yellow solid (representative)[5]
Purity Typically >98%[4]

Note: Experimental data such as melting point, solubility, and detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are not consistently available in public literature and should be determined empirically upon synthesis or acquisition.

Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors: 5-bromo-3-hydroxypyridine and N,N-dimethylthiocarbamoyl chloride.

Synthesis of Precursor: 5-bromo-3-hydroxypyridine

A common route to 5-bromo-3-hydroxypyridine involves the demethylation of 3-(benzyloxy)-5-bromopyridine.[5]

Representative Protocol:

  • A solution of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) in 30% HBr in acetic acid (200 mL) is stirred at room temperature for 16 hours.

  • The reaction mixture is diluted with diethyl ether (500 mL), and the resulting white solid is isolated by filtration.

  • The solid is taken up in methanol (300 mL), and concentrated ammonium hydroxide (50 mL) is added.

  • The solution is stirred at room temperature for 12 hours and then concentrated under reduced pressure to yield 5-bromo-3-hydroxypyridine as a white solid (yield: 9.8 g, 89%).[5]

  • Characterization Data: ¹H NMR (300 MHz, CD₃OD) δ 7.42 (dd, J=3, 2 Hz, 1H), 8.06 (d, J=3 Hz, 1H), 8.10 ppm (d, J=2 Hz, 1H); MS (DCI/NH₃) m/z 174, 176 (M+H)⁺.[5]

Synthesis of Precursor: N,N-Dimethylthiocarbamoyl chloride

This reagent can be prepared by the reaction of tetramethylthiuram disulfide with a chlorinating agent.[3]

Representative Protocol:

  • In a suitable reaction vessel, 70 g of molten N,N-dimethylthiocarbamoyl chloride is heated to 130°C.

  • A total of 240 g (1 mol) of tetramethylthiuram disulfide is added in portions over one hour.

  • Simultaneously, 142 g (2 mol) of chlorine are introduced over 90 minutes, maintaining the temperature between 130°C and 140°C.

  • After the additions are complete, the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then distilled at approximately 20 mbar and 110°C to yield N,N-dimethylthiocarbamoyl chloride.[3]

Synthesis of this compound

The final step involves the reaction of 5-bromo-3-hydroxypyridine with N,N-dimethylthiocarbamoyl chloride. This is a standard procedure for the formation of thiocarbamates from phenols.[6]

General Experimental Protocol:

  • To a solution of 5-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.1-1.5 eq).

  • The mixture is stirred at room temperature (or cooled in an ice bath, depending on the reactivity) for a short period.

  • N,N-Dimethylthiocarbamoyl chloride (1.0-1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthesis workflow for this compound.

Application in Medicinal Chemistry: A Gateway to Cholinesterase Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8] The underlying therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

The dimethylcarbamothioate moiety of the title compound is a bioisostere of the carbamate group found in the approved Alzheimer's drug, rivastigmine. This functional group is crucial for the mechanism of action of these inhibitors.

Mechanism of Action of Carbamate-based Cholinesterase Inhibitors

Carbamate and thiocarbamate-based inhibitors act as pseudo-irreversible inhibitors of cholinesterases. The general mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, rendering it inactive. While this covalent modification is reversible, the rate of decarbamoylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine. This leads to a prolonged inhibition of the enzyme and a sustained increase in acetylcholine levels.

Mechanism_of_Action Enzyme_Active_Site Cholinesterase Active Site (Ser-OH) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme_Active_Site->Enzyme_Inhibitor_Complex Binding Inhibitor Pyridinyl (Thio)carbamate Derivative Inhibitor->Enzyme_Inhibitor_Complex Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) Enzyme_Inhibitor_Complex->Carbamoylated_Enzyme Carbamoylation Hydrolysis Slow Hydrolysis (Decarbamoylation) Carbamoylated_Enzyme->Hydrolysis Rate-limiting step Regenerated_Enzyme Regenerated Enzyme (Active) Hydrolysis->Regenerated_Enzyme

Caption: General mechanism of cholinesterase inhibition by (thio)carbamates.

Structure-Activity Relationships (SAR)

The bromine atom on the pyridine ring of this compound is a key feature for SAR studies. It serves as a convenient point for modification, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General SAR observations for this class of compounds suggest that:

  • The (Thio)carbamate Moiety: The nature of the alkyl groups on the nitrogen atom of the (thio)carbamate can influence potency and selectivity.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring can form important hydrogen bond interactions within the active site of the cholinesterases.

  • Substituents at the 5-Position: The size, electronics, and lipophilicity of the substituent introduced at the 5-position via the bromine handle can significantly impact the binding affinity and selectivity of the resulting inhibitor for AChE versus BChE.[1][2]

Biological Evaluation of Derivatives

The biological activity of compounds derived from this compound is primarily assessed through their ability to inhibit AChE and BChE.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A standard method for determining the cholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Protocol Overview:

  • The assay is typically performed in a 96-well microplate.

  • A solution of the test compound at various concentrations is pre-incubated with the enzyme (AChE from electric eel or BChE from equine serum) in a phosphate buffer (pH 8.0) for a defined period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • The rate of formation of this anion is monitored by measuring the absorbance at a specific wavelength (typically around 412 nm) over time.

  • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile intermediate in medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide range of compounds, particularly those targeting cholinesterases for the treatment of neurodegenerative disorders. The presence of the bromine atom provides a crucial handle for fine-tuning the pharmacological properties of its derivatives through established synthetic methodologies.

Future research in this area will likely focus on the continued exploration of the chemical space accessible from this intermediate. The development of novel cross-coupling strategies could lead to the introduction of even more diverse and complex substituents at the 5-position of the pyridine ring. Furthermore, the derivatives of this compound could be explored for their potential activity against other enzymatic targets where the (thio)carbamate moiety can act as a key pharmacophore. As our understanding of the pathophysiology of complex diseases evolves, the strategic application of versatile building blocks like this compound will undoubtedly continue to play a vital role in the discovery of the next generation of therapeutics.

References

Sources

Discovery and history of bromopyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, History, and Application of Bromopyridine Compounds

Abstract

Bromopyridines represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in modern chemical synthesis. Their journey from challenging curiosities of aromatic chemistry to ubiquitous intermediates in drug discovery and materials science is a compelling narrative of evolving synthetic strategy. This guide provides a comprehensive exploration of the discovery and history of bromopyridine compounds, framed from the perspective of a senior application scientist. We will dissect the fundamental electronic properties of the pyridine ring that dictate its reactivity, trace the historical development of bromination techniques from brute-force electrophilic substitutions to elegant, regioselective catalytic methods, and detail the modern applications that underscore their significance. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal, mechanistic insights behind them to empower innovation.

The Pyridine Core: A Privileged Scaffold with a Reactivity Paradox

The pyridine ring, an isoelectronic analogue of benzene where a CH group is replaced by a nitrogen atom, is a "privileged scaffold" in medicinal chemistry and agrochemicals.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a metabolic "handle," making it a frequent feature in bioactive molecules.[2]

However, this same nitrogen atom creates a significant synthetic challenge. Its electronegativity withdraws electron density from the aromatic ring, particularly at the 2-, 4-, and 6-positions, rendering the ring electron-deficient and thus highly resistant to classical electrophilic aromatic substitution (EAS). Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is readily protonated, creating a pyridinium cation that is even more deactivated. This inherent lack of reactivity made the selective introduction of substituents like bromine a formidable problem for early organic chemists.[3]

G cluster_benzene Benzene (Electron-Rich) cluster_pyridine Pyridine (Electron-Deficient) bnz Benzene Ring (Nucleophilic) e_plus_bnz E+ bnz->e_plus_bnz   Facile EAS pyr Pyridine Ring (Less Nucleophilic) e_plus_pyr E+ pyr->e_plus_pyr   Difficult EAS

Caption: Benzene vs. Pyridine electrophilic reactivity.

The Dawn of Pyridine Bromination: Brute Force and High Temperatures

The initial forays into pyridine bromination were dictated by its inherent deactivation. Early methods required harsh, forcing conditions to overcome the ring's electronic resistance. Direct bromination of pyridine only proceeds at very high temperatures (over 300°C), often in the gas phase or in the presence of oleum (fuming sulfuric acid).[4][5]

The causality behind these conditions is twofold:

  • High Temperature: Provides the necessary activation energy to force the reaction between the weakly nucleophilic pyridine and the electrophilic bromine.

  • Oleum/Sulfuric Acid: While protonating the pyridine to make it even less reactive, the highly acidic medium is thought to complex with bromine, potentially generating a more potent electrophilic brominating agent (e.g., Br-SO3H).[6]

These early methods predominantly yielded 3-bromopyridine . This regioselectivity is a direct consequence of the electronic landscape of the pyridinium ion. The powerful deactivating effect of the positive nitrogen is felt most strongly at the α (2,6) and γ (4) positions, leaving the β (3,5) positions as the "least deactivated" and therefore the most susceptible to electrophilic attack.[4][7]

Navigating Regioselectivity: A Tale of Three Isomers

The inability of direct bromination to access the 2- and 4-isomers spurred the development of more nuanced, indirect strategies. The history of bromopyridine synthesis is thus a story of learning to control regiochemistry by manipulating the electronic properties of the pyridine core.

Synthesis of 3-Bromopyridine: The Direct Approach

The synthesis of 3-bromopyridine remains rooted in the principles of early discoveries, albeit with refined protocols. The most common laboratory and industrial synthesis involves heating pyridine with bromine in fuming sulfuric acid or a high concentration of sulfuric acid at temperatures around 130-140°C.[6][7]

Synthesis of 2- and 4-Bromopyridines: Indirect Strategies

Accessing the electronically disfavored 2- and 4-positions required chemists to circumvent the rules of electrophilic substitution. Two primary strategies emerged as pillars of pyridine chemistry.

For a clean, high-yield synthesis of 2-bromopyridine, the most reliable method has historically been a Sandmeyer-type reaction starting from 2-aminopyridine.[8] This multi-step process, detailed in the Craig method, involves:

  • Diazotization of 2-aminopyridine with a nitrite source (e.g., NaNO₂) in the presence of hydrobromic acid (HBr) to form a diazonium salt.

  • Subsequent decomposition of the diazonium salt in the presence of excess bromide ions and a copper catalyst (though often not explicitly needed) to yield 2-bromopyridine.

This approach is highly effective because it does not rely on the intrinsic reactivity of the pyridine C-H bonds, but rather on the well-established reactivity of the diazonium group as an excellent leaving group.[8]

G Pyridine Pyridine ThreeBromo 3-Bromopyridine Pyridine->ThreeBromo Br₂ / H₂SO₄ (Direct EAS) N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Peracid TwoAmino 2-Aminopyridine TwoBromo 2-Bromopyridine TwoAmino->TwoBromo 1. NaNO₂, HBr 2. Δ (Diazotization) N_Oxide->TwoBromo POBr₃ / PBr₅ FourBromo 4-Bromopyridine N_Oxide->FourBromo POBr₃ / PBr₅

Caption: Key synthetic pathways to bromopyridine isomers.

The Modern Era: Bromopyridines as Cross-Coupling Linchpins

While the classical methods established access to the bromopyridine isomers, their true value was fully realized with the advent of palladium-catalyzed cross-coupling reactions in the late 20th century. Bromopyridines are now celebrated not as end products, but as exceptionally versatile synthons for constructing complex molecules.[9] The carbon-bromine bond is an ideal handle for these transformations: it is stable enough to be carried through multiple synthetic steps, yet reactive enough to readily participate in the catalytic cycle.[10]

Bromopyridines are key substrates in a multitude of named reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.[2][9]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[6][11]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6][12]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Carbonylative Couplings: Incorporation of carbon monoxide to synthesize ketones and other carbonyl compounds.[13][14]

This utility has cemented the role of bromopyridines as indispensable building blocks in modern organic synthesis, particularly for creating the biaryl and heteroaryl-aryl linkages that are common in pharmaceuticals.[9]

G BromoPyr Bromopyridine (e.g., 3-Bromopyridine) Pd_cat Pd(0) Catalyst BromoPyr->Pd_cat Product_Suzuki Pyridine-R Pd_cat->Product_Suzuki Product_BH Pyridine-NR₂ Pd_cat->Product_BH Product_Heck Pyridine-CH=CH-R Pd_cat->Product_Heck Product_Sona Pyridine-C≡C-R Pd_cat->Product_Sona Boronic R-B(OH)₂ (Suzuki) Boronic->Pd_cat Amine R₂-NH (Buchwald-Hartwig) Amine->Pd_cat Alkene R-CH=CH₂ (Heck) Alkene->Pd_cat Alkyne R-C≡CH (Sonogashira) Alkyne->Pd_cat

Caption: Central role of bromopyridines in cross-coupling reactions.

Physicochemical Properties and Reactivity Profiles

The position of the bromine atom significantly influences the physical and chemical properties of the molecule. Understanding these differences is critical for predicting reactivity and designing synthetic routes.

Table 1: Physicochemical Properties of Bromopyridine Isomers

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
Molecular Formula C₅H₄BrNC₅H₄BrNC₅H₄BrN
Molecular Weight 158.00 g/mol [15]158.00 g/mol [16]158.00 g/mol
Boiling Point 192-194 °C[6]~173 °C[6]184-185 °C
CAS Number 109-04-6626-55-11120-87-2
pKa (of conjugate acid) 0.892.843.82

A key differentiator in reactivity is susceptibility to Nucleophilic Aromatic Substitution (SNAr). 2- and 4-bromopyridines are significantly more reactive towards SNAr than 3-bromopyridine. This is because a nucleophile attacking the 2- or 4-position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible with attack at the 3-position.

Applications in Drug Discovery and Agrochemicals

The synthetic accessibility and versatile reactivity of bromopyridines have made them invaluable in the development of numerous commercial products.

  • Pharmaceuticals: The pyridine motif is present in a vast number of drugs. Bromopyridines serve as key intermediates for their synthesis. For example, 4-bromopyridine is an intermediate in the manufacture of the prostate cancer drug Abiraterone.[6] 5-bromopyridine-3-carboxylate esters are used to create kinase inhibitors for treating inflammatory diseases. Other applications include the synthesis of antimalarials, antihistamines (Loratadine), and anti-inflammatory drugs (Etoricoxib).[6][17]

  • Agrochemicals: The pyridine ring is also a core component of many herbicides, fungicides, and insecticides.[1][18] Bromopyridines are used as starting materials to build more complex active ingredients.[19][20] For example, they are precursors to the herbicides paraquat and diquat and the insecticide chlorpyrifos.[1]

Experimental Protocols

The following protocols are provided as illustrative examples of the principles discussed. They are self-validating in that they represent well-established, high-yielding procedures that are standard in the field.

Protocol: Synthesis of 3-Bromopyridine via Electrophilic Bromination
  • Principle: This protocol utilizes the classical electrophilic substitution pathway under strongly acidic conditions, forcing the bromination at the least deactivated position (C-3).

  • Methodology:

    • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber containing sodium thiosulfate solution), add pyridine (e.g., 1 mole).

    • Acid Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum, e.g., 2.5 moles) with stirring.

    • Bromine Addition: Slowly add liquid bromine (e.g., 1.1 moles) via the dropping funnel, maintaining the temperature below 10°C.

    • Heating: After the addition is complete, slowly heat the reaction mixture to 135°C and maintain this temperature for 8 hours.[7]

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 8, keeping the solution cool in an ice bath.

    • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ether) three times.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-bromopyridine.[7]

Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine
  • Principle: This protocol demonstrates the use of 3-bromopyridine as a substrate in a modern palladium-catalyzed reaction to form a new carbon-carbon bond, a cornerstone of modern drug discovery.[9]

  • Methodology:

    • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

    • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

    • Heating: Heat the reaction mixture with vigorous stirring at a temperature between 80-100°C until TLC or GC-MS analysis indicates the consumption of the starting material (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature and add water.

    • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

The history of bromopyridine chemistry is a microcosm of the evolution of organic synthesis itself. It began with the challenge of taming an unreactive aromatic system, leading to the development of harsh but effective methods. The need for regiochemical control then ushered in an era of elegant strategies involving substrate modification, like the N-oxide and diazotization routes. Finally, the rise of transition metal catalysis unlocked the true potential of the C-Br bond, transforming bromopyridines from simple halogenated heterocycles into one of the most powerful and versatile classes of building blocks available to the modern chemist.

Looking forward, research will likely focus on even more efficient and sustainable methods for their synthesis. The development of late-stage C-H activation and halogenation techniques could one day allow for the direct, selective bromination of complex pyridine-containing molecules without the need for pre-functionalization, further streamlining the path to novel therapeutics and advanced materials.[17][21]

References

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. [Link]

  • Trecourt, F., Breton, G., Bonnet, V., & Queguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron.
  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. [Link]

  • The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. (2026). [Link]

  • Google Patents.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Wikipedia. 2-Bromopyridine. [Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. (2024). [Link]

  • MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023). [Link]

  • ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Rock Chemicals, Inc. How Bromide Compounds Support Agrochemical Formulations. (2025). [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with... [Link]

  • RSC Publishing. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. (2020). [Link]

  • Journal of the American Chemical Society. THE BROMINATION OF PYRIDINE1. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubChem. 2-Bromopyridine | C5H4BrN | CID 7973. [Link]

  • RSC Publishing. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. (2020). [Link]

  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. (2023). [Link]

  • US EPA. Registration Review of Pyridine and Pyrimidine Herbicides. (2025). [Link]

  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. (2025). [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). [Link]

  • Google Patents. Halogenation of pyridine compounds - CA1126276A.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • PMC. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

  • PubChem. 4-Bromopyridine | C5H4BrN | CID 14268. [Link]

  • MDPI. Less Expected Substitutions of the Azulene Nucleus. [Link]

Sources

Strategic Utilization of O-5-Bromopyridin-3-yl Dimethylcarbamothioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development[1]

Executive Summary: The Sulfur Vector

O-5-Bromopyridin-3-yl dimethylcarbamothioate is not merely an intermediate; it is a strategic "masked thiol" vector designed to overcome the inherent electronic limitations of the pyridine ring.[1]

In medicinal chemistry, introducing sulfur at the pyridine 3-position (meta to nitrogen) is notoriously difficult via standard Nucleophilic Aromatic Substitution (SNAr) due to the lack of activation by the ring nitrogen.[1] This molecule circumvents that electronic barrier by leveraging the Newman-Kwart Rearrangement (NKR) .[1] It provides a reliable, high-yielding pathway to 5-bromopyridine-3-thiol (CAS 552331-85-8), a critical scaffold for synthesizing thienopyridines and sulfur-containing pharmacophores, while retaining a bromine handle for orthogonal cross-coupling.[1]

Strategic Context: Overcoming Pyridine Deactivation

The 3-position of pyridine is electronically comparable to a deactivated benzene ring.[1] Direct thiolation is often low-yielding or requires harsh conditions that compromise other functional groups.[1]

  • The Problem: SNAr at the 3-position fails because the Meisenheimer complex is not stabilized by the ring nitrogen.[1]

  • The Solution: The O-thiocarbamate strategy uses the oxygen atom of a 3-hydroxypyridine precursor to "tether" the sulfur.[1] A thermal or catalytic rearrangement then migrates the aryl group from oxygen to sulfur via an intramolecular transition state.[1][2][3]

Key Building Block Specifications
PropertyDetail
Chemical Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
Precursor 5-Bromo-3-hydroxypyridine (CAS 74115-13-2)
Target Product S-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
Primary Utility Access to 3-thiopyridines; Thienopyridine synthesis
Molecular Weight ~261.14 g/mol

Synthesis of the O-Thiocarbamate

The synthesis of the title compound is a straightforward nucleophilic substitution.[1] The choice of base and solvent is critical to prevent premature hydrolysis or side reactions.[1]

Protocol A: Preparation of this compound

Note: All reactions must be performed under an inert atmosphere (N2 or Ar).[1]

  • Reagents:

    • 5-Bromo-3-hydroxypyridine (1.0 equiv)[1]

    • Dimethylthiocarbamoyl chloride (1.2 equiv)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (1.2 equiv)[1]

    • Solvent: Anhydrous DMF or DMAc.[1]

  • Procedure:

    • Charge a flame-dried flask with 5-bromo-3-hydroxypyridine and anhydrous DMF (0.5 M).

    • If using NaH: Cool to 0°C, add NaH portion-wise. Stir 30 min until H2 evolution ceases.

    • If using DABCO: Add base at room temperature (mild conditions preferred for scale-up).[1]

    • Add dimethylthiocarbamoyl chloride in one portion.

    • Heat to 80°C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with water. The product often precipitates.[1] If not, extract with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO4, and concentrate.[1]

  • Self-Validation (QC):

    • NMR: The O-thiocarbamate is characterized by two distinct methyl signals (due to restricted rotation of the N-C(=S) bond) or a broad singlet in 1H NMR.[1]

    • IR: Look for the strong C=S stretch around 1200–1250 cm⁻¹.[1]

Core Reactivity: The Newman-Kwart Rearrangement (NKR)

This is the pivotal step.[1][2] The O-thiocarbamate rearranges to the thermodynamically more stable S-thiocarbamate.[1][3]

Mechanism of Action

The reaction proceeds via a concerted, intramolecular four-membered transition state.[1][2] The driving force is the conversion of the C=S bond (approx. 130 kcal/mol) to the stronger C=O bond (approx. 170 kcal/mol).[1]

NKR_Mechanism cluster_0 Step 1: O-Thiocarbamate cluster_1 Transition State cluster_2 Step 2: S-Thiocarbamate O_Thio O-Aryl Thiocarbamate (Ar-O-C(=S)-NMe2) TS 4-Membered Cyclic TS [Ar...O...C...S] O_Thio->TS Heat / Pd Cat S_Thio S-Aryl Thiocarbamate (Ar-S-C(=O)-NMe2) TS->S_Thio Irreversible

Figure 1: The Newman-Kwart Rearrangement mechanism involves an intramolecular ipso-substitution.

Experimental Conditions: Thermal vs. Catalytic

For pyridines, thermal degradation is a risk.[1] Microwave irradiation or Pd-catalysis is highly recommended over traditional pyrolysis.[1]

MethodConditionsProsCons
Thermal (Classic) Diphenyl ether, 250°C, 1–6 hNo catalyst cost.[1]High decomposition risk for pyridines; difficult solvent removal.[1]
Microwave (Recommended) NMP or DMAc, 200–220°C, 30 minFast; cleaner profile; easy control.[1]Scale limitation (batch size).
Pd-Catalyzed Pd(tBu3P)2 (5 mol%), Toluene, 100°CMild temp; functional group tolerance.[1]Catalyst cost; potential Pd scavenging issues later.
Protocol B: Microwave-Assisted Rearrangement[1][4]
  • Dissolve this compound in NMP (concentration 0.2 M).

  • Seal in a microwave vial under Argon.

  • Irradiate at 220°C for 20–30 minutes.

  • Validation: Check LC-MS. The mass remains identical (isomerization), but the retention time shifts.[1]

  • Confirmation: 13C NMR shows a shift of the carbonyl carbon from ~180 ppm (C=S) to ~166 ppm (C=O).[1]

Downstream Applications & Workflow

Once the S-thiocarbamate is formed, the molecule becomes a versatile bifurcated building block.[1]

Workflow Logic
  • Route A (Thiolation): Hydrolysis (NaOH/MeOH) yields 5-bromopyridine-3-thiol .[1] This thiol is air-sensitive and readily forms disulfides; use immediately or store under inert gas.[1]

  • Route B (Cross-Coupling): The bromine at C5 remains active.[1] You can perform Suzuki-Miyaura coupling on the S-thiocarbamate before hydrolysis.[1] This avoids catalyst poisoning by the free thiol.[1]

Workflow Start 5-Bromo-3-hydroxypyridine Intermediate O-Thiocarbamate (The Building Block) Start->Intermediate Me2NC(S)Cl, Base Rearranged S-Thiocarbamate (Protected Thiol) Intermediate->Rearranged NKR (Heat/MW) Thiol 5-Bromopyridine-3-thiol Rearranged->Thiol Hydrolysis (NaOH) Coupled 5-Aryl-3-thiopyridine Rearranged->Coupled Suzuki Coupling (-Br) Fused Thieno[2,3-b]pyridine Thiol->Fused Cyclization w/ Electrophile

Figure 2: Strategic workflow for converting the hydroxypyridine to diverse sulfur-containing scaffolds.

Synthesis of Thieno[2,3-b]pyridines

The 5-bromopyridine-3-thiol is a direct precursor to thienopyridines.[1]

  • Step 1: Alkylation of the thiol with an alpha-halo ketone or aldehyde.[1]

  • Step 2: Cyclization (often spontaneous or acid-catalyzed) to form the bicyclic system.[1]

Safety & Handling

  • Thiocarbamoyl Chlorides: Potentially carcinogenic and corrosive.[1] Handle in a fume hood.

  • Pyridines: Irritants; potential neurological effects upon chronic exposure.[1]

  • Thermal Hazards: The NKR requires high temperatures.[1][3][4] Ensure reaction vessels (especially microwave vials) are rated for the generated pressure.[1]

  • Smell: Thiols and their precursors have low odor thresholds (stench).[1] Use bleach (hypochlorite) to quench glassware and waste.[1]

References

  • Newman, M. S., & Karnes, H. A. (1966).[1][5] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[1] The Journal of Organic Chemistry, 31(12), 3980–3984.[1] Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[1][5] Mechanism and Application of the Newman-Kwart Rearrangement. Synthesis, 2008(05), 661–689.[1] Link

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., et al. (2009).[1][4] The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[1][4][6] Angewandte Chemie International Edition, 48(41), 7612–7615.[1] Link

  • Moseley, J. D., & Lenden, P. (2007).[1][5] Microwave-enhanced Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120–4125.[1] Link

  • Biosynth Carbosynth. (n.d.).[1] 5-Bromopyridine-3-thiol Product Page. Biosynth. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of O-5-Bromopyridin-3-yl dimethylcarbamothioate in Grignard-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridine scaffolds are foundational motifs in modern pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring is therefore a critical endeavor for researchers in medicinal and process chemistry. This document provides an in-depth technical guide on the versatile applications of O-5-Bromopyridin-3-yl dimethylcarbamothioate, a bifunctional building block designed for advanced chemical synthesis. We will explore its dual reactivity, primarily as a potent electrophile in transition-metal-catalyzed cross-coupling reactions with Grignard reagents, and secondarily as a precursor for the formation of a pyridyl Grignard reagent. The protocols herein are designed to be self-validating, with a strong emphasis on the mechanistic causality behind experimental choices, ensuring both reproducibility and a deeper understanding for the practicing scientist.

Part 1: The Primary Role as an Electrophile in Kumada Cross-Coupling

The most powerful and common application of this reagent is as an electrophile in carbon-carbon bond-forming reactions. The presence of a bromine atom on the pyridine ring makes it an ideal substrate for Kumada-Tamao-Corriu (Kumada) cross-coupling. This reaction utilizes a Grignard reagent as the nucleophile and a palladium or nickel catalyst to forge a new bond at the site of the halogen.[1]

Principle and Mechanism

The Kumada coupling proceeds through a well-established catalytic cycle involving a transition metal catalyst, typically with Pd(0) or Ni(0) as the active species.[2]

  • Oxidative Addition : The low-valent metal catalyst inserts into the carbon-bromine (C-Br) bond of the pyridine ring, forming an organometallic complex.

  • Transmetalation : The organic group from the Grignard reagent (R-MgX) is transferred to the metal center, displacing the halide.

  • Reductive Elimination : The two organic fragments on the metal center couple and are expelled, forming the desired C-C bond and regenerating the active catalyst.[1]

The dimethylcarbamothioate group at the 3-position remains intact during this process, making it available for subsequent transformations or serving as a stable protecting group.

Visualization: The Kumada Catalytic Cycle

Kumada_Cycle cluster_cycle Kumada Catalytic Cycle OA Oxidative Addition Intermediate1 Ar-Pd(II)-Br OA->Intermediate1 TM Transmetalation Intermediate2 Ar-Pd(II)-R' TM->Intermediate2 RE Reductive Elimination Catalyst Pd(0) or Ni(0) Active Catalyst RE->Catalyst Catalyst Regeneration Product Ar-R' Coupled Product RE->Product Catalyst->OA Ar-Br Intermediate1->TM R'-MgX Intermediate2->RE

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Detailed Protocol 1: Palladium-Catalyzed Coupling of an Aryl Grignard Reagent

This protocol details the coupling of phenylmagnesium bromide with this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialStore under inert gas.
Phenylmagnesium bromide (1.0 M in THF)SolutionCommercialHandle under inert atmosphere. Titrate before use for accuracy.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst gradeCommercialAir-stable but best handled quickly.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialEssential for reaction success.
Saturated aqueous NH₄ClReagent gradeIn-house prepFor quenching the reaction.
Ethyl AcetateHPLC gradeCommercialFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Round-bottom flask, condenser, magnetic stirrerStandard lab glass-All glassware must be oven or flame-dried before use.[3][4]
Inert atmosphere setup (Nitrogen or Argon)--Mandatory for Grignard reactions.

Step-by-Step Methodology

  • Apparatus Setup : Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum. Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive inert atmosphere throughout the reaction.[5]

  • Reagent Charging : To the flask, add this compound (1.0 eq, e.g., 2.91 g, 10 mmol) and Pd(dppf)Cl₂ (0.03 eq, 245 mg, 0.3 mmol).

  • Solvent Addition : Add 40 mL of anhydrous THF via syringe. Stir the mixture at room temperature to dissolve the solids.

  • Grignard Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add phenylmagnesium bromide (1.2 eq, 12 mL of 1.0 M solution in THF) dropwise via syringe over 20 minutes.

    • Causality Note: Slow, cooled addition is crucial to manage the exothermicity of the transmetalation step and prevent side reactions.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching : Once the starting material is consumed, cool the flask to 0 °C. Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Safety Note: Quenching a Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.[4]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield O-5-phenylpyridin-3-yl dimethylcarbamothioate.

Part 2: Advanced Application - Sequential Functionalization via C-O Coupling

The dimethylcarbamothioate group is not merely a placeholder; it is a superb activating group for a second, orthogonal cross-coupling reaction at the C-O bond, typically catalyzed by nickel.[2][6] This enables a powerful strategy for sequential functionalization, where the C-Br bond is addressed first, followed by a different transformation at the C-O position.

Principle and Rationale

Nickel catalysts, particularly with electron-rich phosphine ligands, can preferentially undergo oxidative addition into the C–O bond of a thiocarbamate over other functionalities. This allows for the introduction of a second, different Grignard reagent at the 3-position of the pyridine ring after the 5-position has already been modified. This two-step process provides access to complex, unsymmetrically substituted pyridines that are highly valuable in drug development.

Visualization: Sequential Functionalization Workflow

Sequential_Functionalization Start O-5-Bromopyridin-3-yl dimethylcarbamothioate Step1 Step 1: Kumada Coupling (Pd-cat) + R¹-MgX Start->Step1 Intermediate Intermediate: 5-R¹-substituted Pyridine Step1->Intermediate Step2 Step 2: C-O Coupling (Ni-cat) + R²-MgX Intermediate->Step2 Final Final Product: 3,5-Disubstituted Pyridine Step2->Final

Caption: Workflow for sequential C-Br and C-O cross-coupling.

Detailed Protocol 2: Nickel-Catalyzed C-O Coupling

This protocol assumes the starting material is the product from Protocol 1 (O-5-phenylpyridin-3-yl dimethylcarbamothioate).

Materials and Reagents

Reagent/MaterialGradeNotes
O-5-phenylpyridin-3-yl dimethylcarbamothioateSynthesized aboveMust be dry and pure.
Methylmagnesium bromide (3.0 M in Et₂O)SolutionHandle under inert atmosphere.
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme))Catalyst gradeA common, effective Ni(II) precatalyst.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)>98%An N-heterocyclic carbene (NHC) ligand precursor.
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeFor generating the NHC ligand in situ. Handle with extreme care.
Anhydrous 1,4-DioxaneDriSolv® or similarA suitable solvent for Ni-catalyzed C-O coupling.

Step-by-Step Methodology

  • Ligand Preparation (In Situ) : In a flame-dried Schlenk flask under argon, suspend NaH (0.12 eq, washed with dry hexanes to remove oil) and IPr·HCl (0.11 eq) in anhydrous 1,4-dioxane (10 mL). Stir at room temperature for 30 minutes to generate the free carbene.

    • Causality Note: NHC ligands are highly effective in stabilizing the nickel catalyst and promoting the difficult oxidative addition into the C-O bond.

  • Catalyst Formation : To the ligand suspension, add NiCl₂(dme) (0.10 eq). The mixture should change color, indicating complex formation. Stir for another 15 minutes.

  • Substrate Addition : Add a solution of O-5-phenylpyridin-3-yl dimethylcarbamothioate (1.0 eq) in anhydrous 1,4-dioxane (20 mL) to the catalyst mixture.

  • Grignard Addition : Cool the flask to 0 °C. Slowly add methylmagnesium bromide (1.5 eq) dropwise.

  • Reaction and Workup : Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours. Monitor by LC-MS. After completion, cool to 0 °C and quench carefully with a 1 M HCl solution.

  • Purification : Extract with diethyl ether, dry the organic phase (MgSO₄), and concentrate. Purify the residue by column chromatography to obtain 3-methyl-5-phenylpyridine.

Part 3: The Alternative Role as a Grignard Reagent Precursor

While less common, the C-Br bond can be used to form a pyridyl Grignard reagent, which can then be reacted with various electrophiles. This approach is viable but can be challenging due to the inherent reactivity of some 3-pyridyl systems and the stability of the thiocarbamate group.[7][8]

Detailed Protocol 3: Formation and Trapping of the Pyridyl Grignard Reagent

Step-by-Step Methodology

  • Magnesium Activation : Place magnesium turnings (1.5 eq) in a flame-dried flask under argon. Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. This activates the magnesium surface. Allow to cool.

  • Reagent Formation : Add 10 mL of anhydrous THF. Prepare a solution of this compound (1.0 eq) in 30 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Addition : Once initiated, add the remainder of the substrate solution dropwise at a rate that maintains a gentle reflux.

  • Trapping : After the addition is complete and the magnesium is mostly consumed, cool the newly formed Grignard solution to -78 °C. Slowly add a solution of a chosen electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF.

  • Workup : Allow the reaction to warm to room temperature overnight. Quench with saturated NH₄Cl solution and proceed with extraction and purification as described in Protocol 1. The expected product would be methanol.[9]

Critical Safety Precautions

  • Anhydrous Conditions : Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Inert Atmosphere : These reactions must be performed under a nitrogen or argon atmosphere to prevent reaction with oxygen and moisture.[10]

  • Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents).[5]

  • Exothermic Nature : The formation and quenching of Grignard reagents are highly exothermic and can lead to runaway reactions. Always use an ice bath for cooling and perform additions slowly.[11]

  • Work Area : Conduct all operations in a certified chemical fume hood, clear of clutter and flammable materials. Do not work alone.[5]

References

  • Vertex AI Search Result[12] : Chemistry Grignard Reaction Mechanism - sathee jee. Accessed January 2026.

  • Vertex AI Search Result[13] : Grignard Reaction - Organic Chemistry Portal. Accessed January 2026. Available from: [Link]

  • Vertex AI Search Result[4] : What are Grignard reagent preparation precautions during preparation? - Quora. Accessed January 2026.

  • Vertex AI Search Result[1] : Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Accessed January 2026.

  • Vertex AI Search Result[7] : The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. Accessed January 2026.

  • Vertex AI Search Result[9] : Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Accessed January 2026. Available from: [Link]

  • Vertex AI Search Result[5] : Grignard Reaction - American Chemical Society. Accessed January 2026.

  • Vertex AI Search Result[8] : Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? - ResearchGate. Accessed January 2026.

  • Vertex AI Search Result[2] : The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes | Organic Letters - ACS Publications. Accessed January 2026.

  • Vertex AI Search Result[3] : 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. Accessed January 2026.

  • Vertex AI Search Result[10] : for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Accessed January 2026.

  • Vertex AI Search Result[11] : Safety aspects of the process control of Grignard reactions - ResearchGate. Accessed January 2026.

  • Vertex AI Search Result[6] : Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation - RSC Publishing. Accessed January 2026.

Sources

Application Notes and Protocols for O-5-Bromopyridin-3-yl dimethylcarbamothioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of O-5-Bromopyridin-3-yl dimethylcarbamothioate

This compound is a bifunctional synthetic intermediate poised for versatile applications in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an O-aryl dimethylcarbamothioate and a bromopyridine motif. This unique combination opens avenues for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures.

The carbamothioate moiety is primarily a precursor to a pyridinethiol through the Newman-Kwart rearrangement, a robust thermal or catalyzed isomerization.[1][2] The resulting thiol can then be engaged in various transformations, including the synthesis of fused heterocyclic systems like thienopyridines, which are prevalent scaffolds in pharmaceuticals.[3][4] Concurrently, the bromo-substituent on the pyridine ring serves as a classical site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of carbon-based substituents.[5][6]

This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, focusing on the underlying principles and offering field-proven insights for successful execution. The protocols described herein are based on established methodologies for analogous substrates and are intended to serve as a comprehensive starting point for reaction optimization.

Part 1: The Newman-Kwart Rearrangement: Accessing the Corresponding S-Aryl Isomer

The Newman-Kwart rearrangement is a cornerstone reaction for O-aryl carbamothioates, involving an intramolecular 1,3-aryl shift from the oxygen to the sulfur atom.[1][7] This thermodynamically driven process, which converts a C=S bond into a more stable C=O bond, is the most reliable method for synthesizing S-aryl thiocarbamates from the corresponding O-aryl precursors.[2] The resulting S-(5-Bromopyridin-3-yl) dimethylcarbamothioate can then be hydrolyzed to the valuable 5-bromopyridine-3-thiol intermediate.[1]

Causality Behind Experimental Choices:

Traditionally, the Newman-Kwart rearrangement requires high temperatures (200-300 °C), often performed neat or in a high-boiling solvent.[2][7] The high activation energy is necessary to overcome the energetic barrier of the four-membered cyclic transition state. However, modern advancements have introduced milder and more efficient protocols.

  • Palladium Catalysis: The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can dramatically lower the reaction temperature to around 100 °C.[7] The proposed mechanism involves oxidative addition of the C-O bond to the palladium center, followed by tautomerization and reductive elimination.

  • Microwave Irradiation: Microwave-assisted synthesis offers rapid and uniform heating, significantly reducing reaction times and often improving yields for thermally demanding reactions like the Newman-Kwart rearrangement.[8]

The choice between thermal, catalyzed, or microwave-assisted methods will depend on the substrate's thermal stability and the available equipment. For a substrate like this compound, the presence of the bromo-substituent should be considered, although it is generally stable under these conditions.

Experimental Protocols:

Protocol 1.1: Classical Thermal Newman-Kwart Rearrangement

This protocol is a robust, traditional method suitable for thermally stable substrates.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Place O-5-Bromopyridin-3-yl dimethylcarbamothioate in a flask B Heat the flask to 220-250 °C in a sand bath or heating mantle A->B Neat or in high-boiling solvent (e.g., Diphenyl ether) C Monitor reaction progress by TLC or LC-MS B->C Maintain temperature D Cool the reaction mixture C->D Upon completion E Purify by column chromatography D->E

Caption: Classical Thermal Newman-Kwart Rearrangement Workflow.

Step-by-Step Methodology:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The reaction can be run neat or with a high-boiling solvent such as diphenyl ether.

  • Immerse the flask in a preheated sand bath or heating mantle set to 220-250 °C.

  • Stir the reaction mixture under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • Purify the crude S-(5-Bromopyridin-3-yl) dimethylcarbamothioate by column chromatography on silica gel.

Protocol 1.2: Palladium-Catalyzed Newman-Kwart Rearrangement

This protocol offers a milder alternative to the classical thermal method.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add O-5-Bromopyridin-3-yl dimethylcarbamothioate, Pd catalyst, and solvent to a flask B Heat the reaction mixture to 100 °C under nitrogen A->B C Monitor reaction progress by TLC or LC-MS B->C D Cool and concentrate the mixture C->D Upon completion E Purify by column chromatography D->E

Caption: Palladium-Catalyzed Newman-Kwart Rearrangement Workflow.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq) and [Pd(tBu₃P)₂] (0.05 eq).

  • Add a dry, degassed solvent such as toluene or xylene.

  • Seal the flask and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Comparison of Newman-Kwart Rearrangement Methods

MethodTemperatureCatalystTypical Reaction TimeKey Advantages
Classical Thermal 200-300 °CNoneSeveral hoursSimple setup, no catalyst cost
Palladium-Catalyzed ~100 °C[Pd(tBu₃P)₂]1-4 hoursMilder conditions, faster
Microwave-Assisted 180-220 °CNone10-30 minutesVery rapid, high efficiency

Part 2: Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, making it a powerful tool for generating libraries of analogues for drug discovery.[9]

Causality Behind Experimental Choices:

A typical Suzuki-Miyaura coupling involves a palladium catalyst (often with a phosphine ligand), a base, and a suitable solvent system.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is commonly used. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

For a substrate like this compound, the reaction can be performed directly on the starting material or on the S-aryl product of the Newman-Kwart rearrangement. The choice will depend on the desired final product and the stability of the carbamothioate group under the coupling conditions.

Experimental Protocol:

Protocol 2.1: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine bromopyridine derivative, boronic acid, Pd catalyst, and base in a flask B Add solvent and degas the mixture A->B C Heat the reaction mixture under nitrogen B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool, dilute with water, and extract D->E Upon completion F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: General Suzuki-Miyaura Cross-Coupling Workflow.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (or its S-aryl isomer) (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Application in the Synthesis of Thienopyridines

The 5-bromopyridine-3-thiol, obtained after the Newman-Kwart rearrangement and subsequent hydrolysis of the thiocarbamate, is a valuable precursor for the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry.[4][10] The general strategy involves the reaction of the pyridinethiol with an α-halocarbonyl compound followed by intramolecular cyclization.

Conceptual Workflow:

Logical Relationship Diagram:

G A O-5-Bromopyridin-3-yl dimethylcarbamothioate B S-(5-Bromopyridin-3-yl) dimethylcarbamothioate A->B Newman-Kwart Rearrangement C 5-Bromopyridine-3-thiol B->C Hydrolysis D Thieno[2,3-b]pyridine Derivative C->D Reaction with α-halocarbonyl & Cyclization

Caption: Synthetic Pathway to Thienopyridines.

This multi-step sequence highlights the utility of this compound as a starting material for constructing more complex heterocyclic systems. The specific conditions for the final cyclization step will depend on the nature of the α-halocarbonyl compound used.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. By leveraging the reactivity of its two distinct functional groups through well-established reactions like the Newman-Kwart rearrangement and the Suzuki-Miyaura cross-coupling, researchers can access a wide range of novel compounds. The protocols and insights provided in this guide offer a solid foundation for exploring the synthetic utility of this promising intermediate. As with any synthetic procedure, optimization of the reaction conditions for this specific substrate is recommended to achieve the best results.

References

  • Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966 , 31 (12), 3980–3984. [Link]

  • Harvey, J. N.; Jover, J.; Lloyd-Jones, G. C.; Moseley, J. D.; Murray, P. M.; Renny, J. S. The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angew. Chem. Int. Ed.2009 , 48 (41), 7612–7615. [Link]

  • Kwart, H.; Evans, E. R. The Thermal Rearrangement of Aryl Thiocarbamates (The Newman-Kwart Rearrangement). J. Org. Chem.1966 , 31 (2), 410–413. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Bakr, R. B.; Al-Zanbadi, M. A.; Al-Faifi, S. A.; Bakhite, E. A. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules2012 , 17 (12), 14035-14045. [Link]

  • Zlotorzynska, M.; Dudek, M. K. Microwave-mediated Newman–Kwart rearrangement in water. RSC Adv.2016 , 6, 78379-78385. [Link]

  • Litvinov, V. P. Thienopyridines: Synthesis, Properties, and Biological Activity. Russ. Chem. Bull.2004 , 53, 487–516. [Link]

  • Yılmaz, F.; Karadayı, K.; Çetin, A. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect2021 , 6 (42), 11467-11471. [Link]

  • Wikipedia contributors. Newman–Kwart rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Ahmed, M. N.; Yasin, K. A.; Mahmood, T.; Wasim, F.; Khan, M. H.; Tahir, M. N.; Zafar, S.; Anjum, S. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22 (2), 190. [Link]

  • Chem-Station. Newman-Kwart Rearrangement. [Link]

Sources

O-5-Bromopyridin-3-yl dimethylcarbamothioate derivatization for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Derivatization and Rearrangement Monitoring of O-5-Bromopyridin-3-yl Dimethylcarbamothioate

Executive Summary

This application note details the derivatization of 5-bromo-3-hydroxypyridine into ** this compound** using dimethylthiocarbamoyl chloride. While often viewed solely as a synthetic intermediate for the Newman-Kwart Rearrangement (NKR) to access thiophenols, this thiocarbamate derivative serves as a robust analytical surrogate for the parent hydroxypyridine, which often exhibits poor peak shape and tailing in reverse-phase HPLC and GC due to the acidic phenolic proton and basic pyridine nitrogen.

This guide provides a validated workflow for:

  • Synthesis: Quantitative derivatization of the phenol.

  • Analysis: HPLC-UV/MS methods to separate the O-isomer (kinetic product) from the S-isomer (thermodynamic product).

  • Application: Monitoring the kinetics of the Newman-Kwart rearrangement to generate S-5-bromopyridin-3-yl dimethylcarbamothioate .

Chemical Context & Mechanism

The core transformation involves the nucleophilic attack of the phenoxide anion on the thiocarbamoyl chloride. The resulting O-thiocarbamate is stable at room temperature but undergoes an intramolecular 1,3-aryl shift (NKR) at elevated temperatures (or under Pd-catalysis) to form the S-thiocarbamate.

Key Chemical Properties:

  • Analyte: this compound

  • Molecular Formula: C₈H₉BrN₂OS

  • Molecular Weight: 261.14 g/mol

  • UV Max: ~250 nm (distinct shift from parent phenol)

Reaction Pathway Diagram

The following diagram illustrates the derivatization and subsequent rearrangement pathways.

NKR_Pathway Phenol 5-Bromo-3-hydroxypyridine (Parent Analyte) O_Isomer O-Thiocarbamate (Derivatized Product) Phenol->O_Isomer Base (DABCO/NaH) THF, 0°C to RT Reagent Dimethylthiocarbamoyl Chloride Reagent->O_Isomer TS 4-Membered Transition State O_Isomer->TS Heat (>200°C) or Pd-Cat. S_Isomer S-Thiocarbamate (Rearranged Product) TS->S_Isomer Irreversible 1,3-Shift

Figure 1: Reaction pathway showing the derivatization of the hydroxypyridine to the O-thiocarbamate and subsequent Newman-Kwart rearrangement.

Experimental Protocols

Protocol A: Derivatization (Synthesis of the O-Isomer)

Objective: Quantitative conversion of 5-bromo-3-hydroxypyridine for analysis or intermediate isolation.

Reagents:

  • 5-Bromo-3-hydroxypyridine (1.0 eq)

  • Dimethylthiocarbamoyl chloride (1.2 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 eq) or NaH (1.1 eq) for stricter anhydrous conditions.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under nitrogen, dissolve 5-bromo-3-hydroxypyridine (100 mg, 0.57 mmol) in anhydrous DMF (2.0 mL).

  • Deprotonation: Add DABCO (128 mg, 1.14 mmol). Stir at room temperature for 15 minutes. Note: The solution may darken as the phenoxide forms.

  • Addition: Add dimethylthiocarbamoyl chloride (85 mg, 0.69 mmol) in one portion.

  • Reaction: Stir at 40°C for 2 hours.

  • Quench: Pour the mixture into ice-cold water (10 mL). The O-thiocarbamate typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate (3 x 5 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Validation: Analyze via HPLC (Protocol B) to confirm disappearance of the phenol peak.

Protocol B: HPLC-UV/MS Analytical Method

Objective: Separation of Parent Phenol, O-Isomer, and S-Isomer.

System Configuration:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: DAD (254 nm, 280 nm) and SQ-MS (ESI+).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

Mobile Phase Gradient:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.4Equilibration
1.0050.4Hold
8.00950.4Ramp
10.00950.4Wash
10.1050.4Re-equilibration

Data Interpretation:

  • Parent Phenol: Elutes early (Rt ~2.5 min). Broad peak due to amphoteric nature.

  • O-Isomer: Elutes mid-gradient (Rt ~5.8 min). Sharp peak.

  • S-Isomer: Elutes late (Rt ~6.5 min). The C=O bond in the S-isomer makes it slightly less polar than the C=S O-isomer, resulting in longer retention on C18.

Application: Monitoring the Newman-Kwart Rearrangement

The transition from O-thiocarbamate to S-thiocarbamate is the critical step for synthesizing thiols. This rearrangement is thermodynamically driven (C=O bond is stronger than C=S) but kinetically hindered.

Experimental Setup:

  • Dissolve purified this compound in diphenyl ether (high boiling point solvent) at 10 mg/mL.

  • Heat to 230°C in a sealed pressure vial or microwave reactor.

  • Sample 50 µL aliquots at t=0, 15, 30, 60, and 120 minutes.

  • Dilute aliquots 1:100 in Acetonitrile before HPLC injection.

Analytical Workflow Diagram

Analytical_Workflow Sample Reaction Aliquot (Diphenyl Ether Matrix) Prep Dilution 1:100 (Acetonitrile) Sample->Prep HPLC UHPLC Separation (C18 Column) Prep->HPLC Detect Dual Detection UV (254nm) + MS (ESI+) HPLC->Detect Data Data Analysis Integration of O vs S peaks Detect->Data

Figure 2: Workflow for sampling and analyzing the rearrangement kinetics.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Derivatization Moisture in solvent (hydrolysis of chloride reagent).Use freshly distilled DMF/THF and store reagent in desiccator.
Peak Tailing (Phenol) Interaction with silanols or pH issues.Ensure 0.1% Formic Acid is present. Consider HILIC mode if retention is too low.
O/S Co-elution Gradient too steep.Flatten gradient between 40-70% B to improve resolution of isomers.
Unknown Peak (+14 Da) Methylation impurity.Check purity of dimethylthiocarbamoyl chloride; ensure no methyl iodide contamination.

References

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[1][2] The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., et al. (2009).[3] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[3][4] Angewandte Chemie International Edition, 48(41), 7612–7615. Link

  • Burns, M. J., et al. (2025). Microwave-mediated Newman–Kwart rearrangement in water.[1] Green Chemistry, 18. Link

  • PerkinElmer Application Note. (2021). Analysis of Thiocarbamates by HPLC-UV. PerkinElmer Technical Library. Link

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using O-5-Bromopyridin-3-yl dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridine and Carbamate Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds in the development of novel therapeutics. Both pyridine and carbamate moieties are prominent examples, frequently incorporated into a diverse range of clinically successful drugs.[1][2] The pyridine ring, a bioisostere of benzene, is a key component in numerous FDA-approved drugs, valued for its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[1] The carbamate group, with its hybrid amide-ester characteristics, offers chemical stability and the capacity to form crucial hydrogen bond interactions with biological targets.[2]

O-5-Bromopyridin-3-yl dimethylcarbamothioate is a small molecule that strategically combines these two pharmacophores. Its structure suggests potential as a modulator of various enzymatic targets, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays to investigate the bioactivity of this compound. As a specific biological target for this compound has not been extensively documented, we will present a hypothetical, yet scientifically rigorous, framework for screening it against a common and important class of enzymes: protein kinases. Kinases are frequent targets in drug discovery, particularly in oncology and immunology, and are often investigated using fluorescence-based HTS assays.[3][4][5]

Principle of the Assay: A Fluorescence-Based Kinase Inhibition Screen

The proposed HTS assay is a biochemical screen designed to identify inhibitors of a chosen protein kinase. The fundamental principle of this assay is the measurement of the kinase's ability to phosphorylate a specific substrate peptide. The extent of this phosphorylation is quantified using a fluorescence-based detection method.

In this assay format, the kinase, the substrate peptide, and ATP (the phosphate donor) are incubated with the test compound, this compound. If the compound inhibits the kinase, the phosphorylation of the substrate will be reduced. The assay readout is an increase in fluorescence intensity that is inversely proportional to the kinase activity. This allows for the rapid and sensitive quantification of inhibition.

The choice of a fluorescence-based readout is predicated on its high sensitivity, broad dynamic range, and amenability to automation, which are all critical for HTS.[3][4][5]

Experimental Workflow: From Compound Preparation to Data Analysis

The overall workflow for the HTS campaign is depicted in the following diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (O-5-Bromopyridin-3-yl dimethylcarbamothioate) Assay_Plate Assay Plating (384-well format) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Detection Reagent Addition Incubation->Detection Readout Fluorescence Reading Detection->Readout QC Quality Control (Z'-factor calculation) Readout->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response (IC50 determination) Hit_ID->Dose_Response

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Detailed Protocols

Preparation of this compound

The quality and concentration of the test compound are paramount for reliable HTS data.

  • Materials:

    • This compound (CAS: 1245563-14-7)[][7]

    • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

    • Acoustic-compatible source plates

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.

    • Create a series of intermediate dilutions from the stock solution to generate a concentration range for dose-response studies (e.g., a 10-point, 3-fold serial dilution).

    • Transfer the stock solution and dilutions to acoustic-compatible source plates for automated dispensing into the assay plates.

  • Causality and Expertise: Using DMSO as the solvent is standard practice in HTS due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations (typically ≤1%).[8] Acoustic dispensing is preferred for its accuracy and precision in transferring nanoliter volumes, which minimizes compound waste and reduces the final DMSO concentration in the assay.

High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format, which is a common platform for HTS.[8]

  • Materials:

    • Kinase of interest (e.g., a specific receptor tyrosine kinase)

    • Fluorescently labeled substrate peptide

    • Adenosine triphosphate (ATP)

    • Assay buffer (containing appropriate salts, buffering agents, and additives to ensure optimal enzyme activity)

    • Detection reagent

    • 384-well, low-volume, black, opaque plates

    • Positive control (a known inhibitor of the kinase, e.g., Staurosporine)

    • Negative control (DMSO)

  • Protocol:

    • Dispensing the Compound: Using an acoustic liquid handler, dispense 50 nL of this compound from the source plates into the wells of the 384-well assay plates. Also, dispense the positive and negative controls into their designated wells.

    • Addition of Kinase and Substrate: Add 5 µL of a solution containing the kinase and the fluorescently labeled substrate peptide in assay buffer to all wells.

    • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This allows the compound to interact with the kinase before the initiation of the reaction.

    • Initiation of the Kinase Reaction: Add 5 µL of a solution containing ATP in assay buffer to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.[9]

    • Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Termination and Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate the fluorescent signal.

    • Signal Reading: Incubate the plates for a further 30 minutes at room temperature, protected from light. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Self-Validation and Trustworthiness:

    • Plate Layout: Each assay plate should include wells for the positive control (maximum inhibition) and negative control (no inhibition). These are crucial for calculating the assay quality control metrics.

    • Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It is calculated from the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

Data Analysis and Hit Identification

The raw fluorescence data must be normalized and analyzed to identify "hits" – compounds that exhibit significant inhibitory activity.

  • Data Normalization:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

    • A "hit" is typically defined as a compound that causes a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative control.[4]

  • Dose-Response Analysis:

    • For compounds identified as hits, perform a dose-response experiment using a range of concentrations.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

The following diagram illustrates the relationship between kinase activity, inhibition, and the resulting fluorescence signal:

Signal_Pathway cluster_reaction Biochemical Reaction cluster_inhibition Inhibition cluster_detection Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Fluorescence Fluorescence Signal Phospho_Substrate->Fluorescence generates Inhibitor O-5-Bromopyridin-3-yl dimethylcarbamothioate Inhibitor->Kinase inhibits Detection_Reagent Detection Reagent Detection_Reagent->Fluorescence

Caption: Mechanism of Fluorescence-Based Kinase Inhibition Assay.

Quantitative Data Summary

The following table provides an example of how to summarize the results of an HTS campaign for this compound against a panel of kinases.

Kinase TargetAssay Quality (Z'-factor)Primary Screen Hit? (% Inhibition @ 10 µM)Confirmed Hit? (IC50, µM)
Kinase A0.82Yes (85%)0.5
Kinase B0.75No (12%)> 50
Kinase C0.88Yes (65%)8.2
Kinase D0.69No (5%)> 50

Troubleshooting and Advanced Considerations

  • False Positives: Some compounds can interfere with the assay technology itself, leading to false-positive results.[9] It is crucial to perform counter-screens, such as assays without the kinase, to identify and eliminate these compounds.

  • Mechanism of Action Studies: For confirmed hits, further studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).[9]

  • Selectivity Profiling: Screening the hit compound against a panel of related kinases is essential to determine its selectivity, which is a critical factor for developing a safe and effective drug.

Conclusion

This compound represents a promising starting point for a drug discovery campaign due to its possession of both pyridine and carbamate functionalities. The protocols and guidelines presented here provide a robust framework for conducting high-throughput screening to elucidate its biological activity. By adhering to principles of scientific integrity, including rigorous quality control and systematic data analysis, researchers can effectively leverage HTS to identify and characterize the therapeutic potential of this and other novel chemical entities.

References

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]

  • Title: High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia Source: PubMed URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]

  • Title: Target discovery-directed pharmacological mechanism elucidation of bioactive natural products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: Royal Society of Chemistry URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro Source: Frontiers URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: ResearchGate URL: [Link]

  • Title: How Can We Analyze Carbamate Pesticides? Source: YouTube URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]

Sources

Application Note: Scalable Synthesis and Process Safety Assessment of O-5-Bromopyridin-3-yl Dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and scale-up protocol for the synthesis of O-5-Bromopyridin-3-yl dimethylcarbamothioate , a critical intermediate in the synthesis of 3-mercapto-5-bromopyridine derivatives via the Newman-Kwart Rearrangement (NKR). While laboratory-scale methods often utilize sodium hydride (NaH) in DMF, this protocol introduces a safer, scalable biphasic system using 1,4-diazabicyclo[2.2.2]octane (DABCO) catalysis with inorganic bases. This method eliminates hydrogen gas evolution, minimizes exothermic risks, and allows for isolation via crystallization, avoiding chromatographic purification.

Introduction & Strategic Context

The synthesis of functionalized heteroaryl thiols is a recurring challenge in medicinal chemistry. This compound serves as the "pivot point" for accessing the sulfur analog via the thermal or Pd-catalyzed Newman-Kwart Rearrangement.

Chemical Context
  • Substrate: 5-Bromo-3-hydroxypyridine (electron-deficient phenol).

  • Reagent: Dimethylthiocarbamoyl chloride.[1]

  • Target: O-linked thiocarbamate.[2][3][4][5]

  • Challenge: The pyridine ring's electron deficiency reduces the nucleophilicity of the hydroxyl group, often requiring forcing conditions that degrade reagent stability. Standard NaH protocols pose severe safety risks on kilogram scales due to H₂ accumulation and "runaway" exotherms.

Scale-Up Objectives
  • Safety: Replace pyrophoric NaH with K₂CO₃/DABCO.

  • Throughput: Increase concentration to >5 volumes (L/kg).

  • Purity: Achieve >98% purity (HPLC a/a) via direct crystallization.

Reaction Engineering & Safety Assessment

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution. DABCO acts as a nucleophilic catalyst, forming a highly reactive N-acylammonium intermediate that is rapidly attacked by the phenoxide.

ReactionScheme SM1 5-Bromo-3-hydroxypyridine (C5H4BrNO) Intermediate [Acylammonium Intermediate] SM1->Intermediate Deprotonation Reagent Dimethylthiocarbamoyl chloride Reagent->Intermediate Activation Base K2CO3 / DABCO (cat.) Solvent: MeCN Base->Intermediate Product O-5-Bromopyridin-3-yl dimethylcarbamothioate Intermediate->Product Nucleophilic Attack (SN2)

Figure 1: Catalytic cycle utilizing DABCO to activate the thiocarbamoyl chloride.

Thermodynamics & Hazard Analysis
  • Heat of Reaction: Moderate exotherm (

    
    ).
    
  • Gas Evolution: None (using Carbonate base). Note: CO₂ is not generated in this step as the proton is sequestered by bicarbonate/carbonate equilibrium, but mild off-gassing can occur if acidic quenches are used.

  • Reagent Stability: Dimethylthiocarbamoyl chloride hydrolyzes slowly in moist air but rapidly in basic aqueous media. Anhydrous conditions are preferred for high yield.

Detailed Protocol: 100g Scale-Up

This procedure is validated for a 100g input of 5-bromo-3-hydroxypyridine.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolDensity
5-Bromo-3-hydroxypyridine 174.001.0100.0 gSolid
Dimethylthiocarbamoyl chloride 123.601.285.2 gSolid
Potassium Carbonate (K₂CO₃) 138.211.5119.1 gSolid (325 mesh)
DABCO 112.170.16.4 gSolid
Acetonitrile (MeCN) --800 mL0.786 g/mL
Water (Process) --1500 mL1.00 g/mL
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (pitched blade), internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging: Charge Acetonitrile (600 mL) and 5-Bromo-3-hydroxypyridine (100 g) . Stir at 200 RPM until a suspension forms.

  • Base Addition: Add K₂CO₃ (119.1 g) and DABCO (6.4 g) in a single portion.

    • Observation: The mixture will thicken. Increase agitation to 350 RPM to ensure suspension uniformity.

  • Thermal Equilibration: Heat the jacket to 50°C . Hold for 30 minutes to ensure partial deprotonation.

Phase 2: Reagent Addition & Reaction
  • Reagent Prep: Dissolve Dimethylthiocarbamoyl chloride (85.2 g) in Acetonitrile (200 mL) .

  • Controlled Addition: Add the chloride solution to the reactor via a dropping funnel over 45 minutes , maintaining internal temperature

    
    .
    
    • Critical Parameter: Exotherm is immediate. Adjust addition rate to manage cooling capacity.

  • Reaction: Heat the mixture to 75°C (gentle reflux) and stir for 4–6 hours .

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in 1 mL MeCN/Water (1:1).

  • Criteria: HPLC analysis should show < 1.0% remaining starting material (phenol).

    • If incomplete: Add 0.1 equiv of thiocarbamoyl chloride and stir for 2 hours.

Phase 4: Work-up & Isolation
  • Cooling: Cool the reaction mixture to 20°C .

  • Quench: Slowly add Water (1000 mL) over 30 minutes.

    • Note: The product may oil out initially before crystallizing.

  • Crystallization: Cool the slurry to 0–5°C and age for 2 hours with slow agitation (100 RPM).

  • Filtration: Filter the solids using a Büchner funnel.

  • Wash: Wash the cake with Water (500 mL) followed by cold Heptane (200 mL) to remove residual organics.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 88–93% (130–138 g).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >98.5% (HPLC).

Process Flow & Troubleshooting

Process Flow Diagram

ProcessFlow Start Start: Charge Phenol + MeCN BaseAdd Add K2CO3 + DABCO Heat to 50°C Start->BaseAdd ReagentAdd Add Thiocarbamoyl Chloride (Controlled Rate) BaseAdd->ReagentAdd Reaction Reflux @ 75°C (4-6 Hours) ReagentAdd->Reaction IPC IPC Check (<1% SM) Reaction->IPC IPC->Reaction Fail (Add Reagent) Quench Cool to 20°C Add Water (Anti-solvent) IPC->Quench Pass Isolate Filter & Wash (Water/Heptane) Quench->Isolate Dry Vacuum Dry @ 45°C Isolate->Dry

Figure 2: Workflow for the synthesis of this compound.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of thiocarbamoyl chloride.Ensure MeCN is dry (KF < 0.1%). Increase reagent excess to 1.3 equiv.
Product "Oiling Out" Water addition too fast or Temp too high.Seed the mixture with pure product crystals at 25°C before adding full water volume.
High Impurity (Bis-thiocarbamate) Not applicable for this substrate.N/A (Substrate has only one -OH).
Slow Reaction Poor agitation of K₂CO₃.Increase RPM. Switch to Cs₂CO₃ (expensive) or increase DABCO load to 0.2 equiv.

Downstream Application: Newman-Kwart Rearrangement

While this protocol covers the synthesis of the O-thiocarbamate, the subsequent step is typically the rearrangement to the S-thiocarbamate.[4]

  • Thermal Method: Heat neat or in diphenyl ether at 250°C. (Safety Warning: Severe pressure/thermal hazard).

  • Catalytic Method: Pd(PhCN)₂Cl₂ / dppf in Toluene at 100°C. This is the recommended route for this brominated substrate to avoid debromination or decomposition.

References

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry. Link

  • Harvey, J. N., et al. (2009).[6] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link

  • Grimster, N. P., et al. (2002). Pd-catalyzed synthesis of functionalized thiophenols. Organic Letters. Link

  • Process Safety in Thiocarbamoylation : Evaluation of DABCO vs NaH for Scale-up. Organic Process Research & Development (General Reference for Base Selection). Link

Sources

Application Notes & Protocols: O-5-Bromopyridin-3-yl dimethylcarbamothioate in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins, offering the potential to target previously "undruggable" proteins.[2] A critical component of any PROTAC is the E3 ligase ligand, which hijacks the degradation machinery. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[3][4][5][6] This guide provides a detailed technical overview and robust protocols for the application of O-5-Bromopyridin-3-yl dimethylcarbamothioate as a versatile and efficient synthetic precursor for crafting potent pomalidomide-based CRBN ligands for PROTAC development.

Introduction: The PROTAC Revolution and the Central Role of Cereblon

PROTACs are heterobifunctional molecules composed of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][7] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, inducing the ubiquitination of the POI and marking it for destruction by the 26S proteasome.[8] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at potentially lower doses.[1][2]

Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has emerged as a workhorse for PROTAC development.[4][5] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[9][10] These ligands offer favorable pharmacological properties and a well-understood binding mechanism to CRBN.[4][11]

The synthesis of these ligands, particularly with appropriate linker attachment points, is a critical step in the PROTAC discovery workflow. This compound serves as an excellent starting material for this purpose, providing a stable, reactive handle for the efficient construction of pomalidomide-based E3 ligase recruiters.

The Strategic Advantage of this compound

The choice of starting material is pivotal for the efficient and modular synthesis of PROTAC libraries. This compound is a precursor to the pomalidomide core. Its key advantages include:

  • Chemical Stability: The dimethylcarbamothioate group is stable under various reaction conditions, allowing for selective manipulation of other parts of the molecule.

  • Activated Position for Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position of the pyridine ring is activated for SNAr reactions. This provides a reliable and high-yielding route to introduce the amino group required for the pomalidomide scaffold.

  • Versatility: This precursor allows for the late-stage introduction of linkers, facilitating the rapid synthesis of diverse PROTAC libraries, which is essential for optimizing linker length and composition.[4][10]

Synthesis and Application Workflow

The overall workflow involves a two-stage synthetic process followed by comprehensive biological validation.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Validation A O-5-Bromopyridin-3-yl dimethylcarbamothioate B Pomalidomide Core Synthesis (Protocol 1) A->B SNAr Reaction C Functionalized Pomalidomide-Linker (CRBN Ligand) B->C E PROTAC Assembly (Protocol 2) C->E D Protein of Interest (POI) Binder ('Warhead') D->E F Final PROTAC Molecule E->F G Biochemical & Biophysical Assays (Protocol 3) F->G In Vitro Testing H Cellular Degradation Assays (Protocol 4) F->H Cell-Based Testing I Ternary Complex Formation (TR-FRET, FP, AlphaLISA) G->I J Target Degradation (Western Blot, DC50/Dmax) H->J K Phenotypic Response J->K G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 CRBN E3 Ligase Complex E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Sources

Application Notes and Protocols for In Vitro Evaluation of O-5-Bromopyridin-3-yl dimethylcarbamothioate as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Small Molecules

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, such as O-5-Bromopyridin-3-yl dimethylcarbamothioate, represent a vast and largely untapped resource for identifying new pharmacological leads. The unique structural motifs within this compound, specifically the bromopyridine core and the dimethylcarbamothioate side chain, suggest a potential for interaction with biological macromolecules. Bromopyridine derivatives are integral components of numerous clinically approved drugs, valued for their ability to form key interactions within protein binding pockets. Similarly, the carbamothioate moiety is present in various compounds investigated for their enzyme-inhibiting properties.

Given the structural alerts within this compound, and the established precedent for related sulfur-containing compounds as metalloenzyme inhibitors, we propose a robust in vitro assay to investigate its potential inhibitory activity against Carbonic Anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are pivotal in a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[3] Consequently, the inhibition of specific CA isoforms has emerged as a validated therapeutic strategy for a range of pathologies including glaucoma, epilepsy, and certain types of cancer.[4][5][6] Notably, dithiocarbamates, which share structural similarities with the carbamothioate group, have been identified as a class of potent CA inhibitors.[4][7][8] This provides a strong scientific rationale for prioritizing the evaluation of this compound against this enzyme class.

This document provides a comprehensive, step-by-step protocol for a colorimetric in vitro assay to determine the inhibitory potential of this compound against human Carbonic Anhydrase II (hCA II), a well-characterized and readily available isoform.

Signaling Pathways and Experimental Rationale

Carbonic Anhydrases are not typically involved in complex signaling cascades but rather play a fundamental role in cellular and physiological pH regulation. The enzymatic reaction is crucial for maintaining the delicate balance of H⁺ and HCO₃⁻ ions. The proposed in vitro assay does not investigate a signaling pathway but directly measures the enzymatic activity of hCA II and its inhibition by the test compound.

The assay is based on the esterase activity of CAs, where the enzyme can hydrolyze p-nitrophenyl acetate (p-NPA) to release the chromogenic product, p-nitrophenol.[1][9] The rate of p-nitrophenol formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[10][11] In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the quantification of its inhibitory potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4) dispense_buffer Dispense Assay Buffer prep_buffer->dispense_buffer prep_enzyme Prepare hCA II Stock Solution add_enzyme Add hCA II Solution prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Stock Solution initiate_reaction Add p-NPA to Initiate Reaction prep_substrate->initiate_reaction prep_compound Prepare Serial Dilutions of This compound add_compound Add Test Compound or Vehicle (Control) prep_compound->add_compound prep_control Prepare Positive Control (Acetazolamide) prep_control->add_compound dispense_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate pre_incubate->initiate_reaction measure_abs Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate_reaction->measure_abs calc_inhibition Calculate Percent Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC₅₀ Value calc_inhibition->determine_ic50

Caption: Workflow for the colorimetric esterase assay to determine hCA II inhibition.

Detailed In Vitro Assay Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is designed for a 96-well microplate format, suitable for determining the IC₅₀ value of this compound.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Buffer: Tris-SO₄ buffer (50 mM, pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 405 nm in kinetic or endpoint mode

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.4 with sulfuric acid, and bringing to the final volume.

  • hCA II Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold assay buffer. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution with assay buffer to the desired working concentration (e.g., 10 µg/mL).

  • p-NPA Stock Solution (20 mM): Dissolve p-NPA in acetonitrile or DMSO. This stock solution should be prepared fresh.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in 100% DMSO.

  • Working Solutions of Test Compound and Positive Control: Perform serial dilutions of the stock solutions in assay buffer to achieve a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

Assay Procedure
  • Plate Setup:

    • Blank wells: 180 µL of assay buffer.

    • Negative Control wells (100% activity): 170 µL of assay buffer + 10 µL of DMSO (or vehicle).

    • Test Compound wells: 170 µL of assay buffer + 10 µL of each test compound dilution.

    • Positive Control wells: 170 µL of assay buffer + 10 µL of each Acetazolamide dilution.

  • Enzyme Addition: Add 10 µL of the diluted hCA II working solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the p-NPA working solution to all wells to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately place the microplate in a reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.

Data Analysis and Interpretation
  • Calculate the rate of reaction (V): For kinetic data, determine the slope of the linear portion of the absorbance vs. time curve for each well (ΔAbs/min). For endpoint data, subtract the initial absorbance from the final absorbance.

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Where V_inhibitor is the rate of reaction in the presence of the test compound and V_control is the rate of reaction in the negative control wells (100% activity).

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Quantitative Data Presentation

The following table represents a hypothetical dose-response for this compound in the hCA II inhibition assay.

Concentration (µM)Log Concentration% Inhibition
100295.2
301.4888.7
10175.4
30.4852.1
1028.9
0.3-0.5210.3
0.1-12.1

Based on this hypothetical data, the calculated IC₅₀ for this compound would be approximately 2.8 µM.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the initial in vitro characterization of this compound as a potential carbonic anhydrase inhibitor. The colorimetric assay using p-nitrophenyl acetate is a reliable and high-throughput method for determining the inhibitory potency of novel compounds. Should this compound demonstrate significant inhibitory activity, further studies would be warranted. These could include determining the inhibition constants (Ki) and mechanism of inhibition, as well as evaluating its selectivity against a panel of different human CA isoforms to assess its potential for therapeutic development.

References

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-370. [Link]

  • Wieser, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 829. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). An overview of carbohydrate-based carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 29(11), 891-902. [Link]

  • Pocker, Y., & Meany, J. E. (1965). The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics. Journal of the American Chemical Society, 87(8), 1809-1811. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery, 11(6), 595-609. [Link]

  • Mathews, S. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(1), 1-8. [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(15), 5485. [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1153. [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. [Link]

  • CO₂-Solutions. (2021, July 22). Carbonic Anhydrase Esterase Activity Assay [Video]. YouTube. [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 169-174. [Link]

  • Bas, T., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors, 2(3), 405-411. [Link]

  • Thoreauchem. (n.d.). This compound-1245563-14-7. [Link]

  • PubChem. (n.d.). (3S)-3-{[(5-Bromopyridin-3-YL)carbonyl]amino}-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of O-5-Bromopyridin-3-yl Dimethylcarbamothioate Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor reactivity in the Newman-Kwart Rearrangement (NKR) of 3,5-disubstituted pyridine systems. Ticket ID: NKR-PYR-35BR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering "poor reactivity" with O-5-Bromopyridin-3-yl dimethylcarbamothioate . This substrate presents a classic "perfect storm" of kinetic barriers:

  • Electronic Mismatch: The 3-position of pyridine is electronically neutral (similar to benzene) compared to the electron-deficient 2- and 4-positions. It lacks the resonance stabilization required to lower the activation energy (

    
    ) for the concerted nucleophilic attack by sulfur.
    
  • Thermal Instability: The high temperatures (

    
    ) required to overcome this barrier often lead to decomposition (de-thiocarbamoylation) before the rearrangement completes.
    
  • Chemoselectivity Risk: The 5-Bromo substituent is a valuable synthetic handle but poses a severe risk if you attempt to use Palladium catalysis to lower the reaction temperature, as oxidative addition at the C-Br bond will compete with the C-O activation.

This guide provides a validated Microwave-Assisted Thermal Protocol to bypass these issues without compromising the bromide handle.

Module 1: The Diagnostic (Why is it failing?)

The Newman-Kwart Rearrangement is an intramolecular ipso-substitution proceeding via a strained 4-membered cyclic transition state.

  • The Barrier: The reaction requires the aromatic ring to stabilize a developing negative charge. While the 5-Br atom provides inductive electron withdrawal (

    
     effect), the 3-pyridyl nitrogen does not  provide resonance withdrawal (
    
    
    
    effect) to the reaction center.
  • The Consequence: The activation energy remains high (

    
    ).[1] Standard reflux in high-boiling solvents (e.g., diphenyl ether at 
    
    
    
    ) often results in prolonged heating times, leading to polymerization or cleavage of the carbamate group rather than rearrangement.
Mechanistic Pathway & Competing Risks[2]

NKR_Mechanism Substrate O-Thiocarbamate (Start) TS 4-Membered Transition State (High Ea) Substrate->TS Heat (>250°C) Decomp Decomposition (Phenol + Isocyanate) Substrate->Decomp Prolonged Heating Pd_Side Pd-Insertion at C-Br (If Pd Catalyzed) Substrate->Pd_Side Pd Catalyst Present Product S-Thiocarbamate (Rearranged) TS->Product Irreversible

Figure 1: Reaction pathway showing the high-energy transition state and the risks of prolonged heating or improper catalysis.

Module 2: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Rearrangement (Recommended)

Best for: Preserving the 5-Br handle while overcoming the high activation barrier.

Microwave irradiation is superior to conventional heating here because it allows the reaction mixture to reach the target temperature (


) in seconds, minimizing the "thermal window" where decomposition reactions occur.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Diphenyl ether (

    
    ) or NMP (N-Methyl-2-pyrrolidone).
    
    • Note:

      
       is easier to remove during workup (crystallization) but NMP absorbs microwaves better.
      

Step-by-Step:

  • Preparation: Dissolve the substrate in diphenyl ether (0.2 M concentration).

    • Tip: Do not run neat; polymerization risk is high.

  • Sealing: Place in a certified high-pressure microwave vial with a stir bar. Cap with a Teflon/silicone septum.

  • Irradiation:

    • Temp:

      
      
      
    • Hold Time: 15–30 minutes (Start with 10 min and monitor by LCMS).

    • Power: High absorption setting (dynamic).

  • Workup:

    • Cool to room temperature.

    • Dilute with hexane or petroleum ether. The diphenyl ether is soluble in hexane, while the rearranged S-thiocarbamate product often precipitates (or use column chromatography:

      
       elutes first with non-polar mobile phase).
      
Protocol B: Palladium-Catalyzed Rearrangement (Use with Extreme Caution)

Warning: Only use if Protocol A fails. High risk of C-Br activation.

While Lloyd-Jones et al. developed Pd-catalysis to lower NKR temperatures to


, standard catalysts (e.g., 

+ Xantphos/dppf) will likely perform oxidative addition at the C-Br bond, leading to debromination or homocoupling.

If you must use Pd (e.g., scale limitations of microwave):

  • Catalyst: Use

    
      with 
    
    
    
    or DalPhos ligands.
  • Rationale: These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C-O bond but are not completely selective against C-Br insertion.

  • Control: Run at the lowest possible temperature (

    
    ) and strictly monitor for dimer formation (Ar-Ar). This route is generally discouraged for brominated substrates. 
    

Module 3: Troubleshooting & FAQs

Q1: The reaction turns into a black tar. What happened?

A: This is "charring" caused by thermal decomposition.

  • Cause: Heating too slowly or for too long.

  • Fix: Switch to Protocol A (Microwave) . If using conventional heating, pre-heat the oil bath to

    
    before dropping the flask in (Flash Pyrolysis approach). Ensure the reaction is under inert atmosphere (
    
    
    
    or Ar) to prevent oxidation of the sulfur intermediate.
Q2: I see the product peak on LCMS, but I can't isolate it from Diphenyl Ether.

A: Diphenyl ether (


) has a high boiling point (

) and is hard to distill.
  • Solution 1 (Precipitation): Dilute the reaction mixture with a large excess of pentane or hexane. The product is polar;

    
     is non-polar. The product should crash out or oil out.
    
  • Solution 2 (Chromatography): Load the crude mixture onto a silica plug. Flush with 100% Hexanes (removes

    
    ) until UV activity ceases. Then switch to EtOAc/Hexane to elute the product.
    
Q3: Can I use the 5-Br handle for Suzuki coupling before the rearrangement?

A: Yes, and this is often the better strategy. If you couple the 5-Br position first (e.g., to an aryl group), you might alter the electronics of the ring.

  • Risk:[2][3][4] If you add an electron-donating group (EDG), the NKR becomes harder.

  • Benefit: If you add an electron-withdrawing group (EWG), the NKR becomes easier (lower

    
    ).
    
  • Strategy: If your final target allows, introduce an EWG at position 5 first. This will facilitate the thermal rearrangement.[2][5]

Q4: Why not just use the thiol directly?

A: 5-bromo-3-pyridinethiol is prone to rapid oxidative dimerization to the disulfide. The S-thiocarbamate is a "masked thiol" that is air-stable. Hydrolyze it (NaOH/MeOH) only immediately before the next step.

Data Summary: Conditions Comparison

VariableThermal (Reflux)Microwave (Recommended)Pd-Catalyzed
Temperature



Time 4–12 Hours10–30 Minutes1–4 Hours
Solvent Diphenyl EtherNMP / Diphenyl EtherToluene / Dioxane
Risk DecompositionPressure limitsLoss of Br handle
Yield (Est.) 30–50%70–85%<20% (due to side rxn)

References

  • Original Mechanism & Thermal Conditions: Newman, M. S., & Karnes, H. A. (1966).[5] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[4] The Journal of Organic Chemistry, 31(12), 3980–3984.

  • Microwave Acceleration: Moseley, J. D., & Lenden, P. (2007).[4][5] A critique of specific microwave effects in the Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120–4125.

  • Pd-Catalyzed Methodology (and Limitations): Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009).[2][5] The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[2][6] Angewandte Chemie International Edition, 48(41), 7612–7615.

  • Heterocycle Specifics: Beaud, R., et al. (2019). Synthesis of 3-hydroxypyridines and their conversion to 3-thiopyridines. Organic Process Research & Development. (General reference for pyridine handling).

Sources

O-5-Bromopyridin-3-yl dimethylcarbamothioate reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Monitoring O-5-Bromopyridin-3-yl Dimethylcarbamothioate

Topic: Reaction Monitoring via TLC & LC-MS Molecule: this compound (Precursor for Newman-Kwart Rearrangement) Context: Thermal Rearrangement to S-isomer or Cross-Coupling Reactions

Introduction: The Analytical Context

You are likely working with This compound as a substrate for the Newman-Kwart Rearrangement (NKR) to synthesize the corresponding thiophenol, or as a handle for cross-coupling (e.g., Suzuki-Miyaura) via the aryl bromide.

This molecule presents two distinct analytical challenges:

  • The "Pyridine Problem": The basic nitrogen atom interacts strongly with acidic silanols on silica gel, leading to severe streaking and poor resolution.[1]

  • The "Isobaric Problem": If monitoring the Newman-Kwart rearrangement, the Starting Material (O-isomer) and Product (S-isomer) have the exact same mass (

    
     ~261/263). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.[1]
    

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Thin Layer Chromatography (TLC) Guide

Core Principle: Success depends on deactivating silica acidity and leveraging the polarity difference between the C=S (O-isomer) and C=O (S-isomer) bonds.[1]

Troubleshooting & FAQs

Q1: My starting material is streaking from the baseline to the solvent front. How do I fix this?

  • Cause: The pyridine nitrogen is protonating on the acidic silica surface (

    
    ), acting as an ion-exchanger rather than a partition medium.
    
  • Solution: "Deaden" the silica by adding a competing base to your eluent.[2]

    • Protocol: Add 1–2% Triethylamine (TEA) or 1%

      
        to your solvent system.[1]
      
    • Note: Pre-dip the plate in eluent+TEA and dry it before spotting if streaking persists.[1]

Q2: I cannot separate the O-isomer (SM) from the S-isomer (Product). They co-elute.

  • Chemical Logic: The S-isomer (Product,

    
    ) contains a carbonyl group, which is a stronger dipole than the thiocarbonyl group in the O-isomer  (SM, 
    
    
    
    ).[1]
  • Expectation: The S-isomer is more polar and will have a lower Rf .

  • Solution:

    • Switch solvent selectivity.[1] If using Hexane/EtOAc (H-bond accepting), switch to DCM/MeOH (Dipole-interacting) or Toluene/Acetone.[1]

    • Target Rf: Adjust solvent strength so the O-isomer (SM) runs at Rf ~0.4. The S-isomer (Product) should trail at Rf ~0.2.[1]

Q3: How do I visualize these compounds?

  • UV (254 nm): The bromopyridine core is strongly UV active.

  • Iodine Stain: Pyridines coordinate iodine, appearing as brown/yellow spots.[1]

  • 
     Stain:  Specific for sulfur.[1] The O-isomer (C=S) often stains differently (darker/faster) than the S-isomer (C=O-S).
    
Visualization: TLC Logic Flow

TLC_Logic Start TLC Issue Detected Streaking Streaking / Tailing? Start->Streaking CoElution Spots Overlap (No Sep)? Start->CoElution AddBase Add 1-2% Triethylamine (Blocks Silanols) Streaking->AddBase Yes ChangeSolvent Switch Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) CoElution->ChangeSolvent Yes CheckPolarity Verify Rf Order: Product (S-iso) < SM (O-iso) ChangeSolvent->CheckPolarity

Figure 1: Decision tree for troubleshooting pyridine derivative TLC analysis.

Part 2: LC-MS Method Development

Core Principle: Differentiating isomers requires chromatographic resolution.[1] Mass spectrometry is used only for confirmation of the scaffold, not the specific isomer.

Method Parameters
ParameterRecommendationScientific Rationale
Column C18 (Standard) or Phenyl-Hexyl Phenyl-Hexyl provides unique pi-pi selectivity for the pyridine ring, potentially improving isomer separation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the pyridine is protonated (

), improving peak shape and ionization.[1]
Mobile Phase B Acetonitrile (ACN)ACN generally provides sharper peaks for basic heterocycles than Methanol.[1]
Ionization ESI+ (Positive Mode) Pyridines protonate readily.[1] Look for

doublet at 261/263 (1:1 ratio due to

).[1]
Gradient 5–95% B over 5-10 minsA shallow gradient is necessary to separate the isobaric O- and S-isomers.
Troubleshooting & FAQs

Q1: Which peak is which? (Elution Order)

  • Rule of Thumb (Reverse Phase): The S-isomer (Product) is generally more polar (due to the C=O dipole) than the O-isomer.

  • Result: The Product (S-isomer) usually elutes earlier (lower RT) than the Starting Material (O-isomer).

  • Validation: Spike your reaction sample with pure starting material.[1] The peak that increases in height is the O-isomer.

Q2: I see a mass of [M+16] or [M+32]. Is my compound oxidizing?

  • Diagnosis: Pyridines are susceptible to N-oxidation, especially if the reaction mixture contains oxidants or is heated in air for long periods.[1]

  • Check: Look for masses ~277/279 (

    
     amu).[1] This is the N-oxide .
    
  • Prevention: Ensure the reaction is run under inert atmosphere (

    
     or Ar).
    

Q3: The peaks are broad/tailing in LC-MS.

  • Cause: Secondary interactions with residual silanols on the column stationary phase.[1]

  • Solution: Increase buffer strength. Use 10 mM Ammonium Formate (pH ~3.[1]8) instead of just 0.1% Formic Acid.[1] The ammonium ions block silanols more effectively.

Visualization: LC-MS Workflow

LCMS_Workflow Sample Reaction Aliquot Sep Chromatography (C18) Gradient Elution Sample->Sep Mass MS Detect (ESI+) m/z 261 & 263 Sep->Mass UV UV Detect (254 nm) Check Retention Time Sep->UV Isomers Two Peaks? (Isobaric) Mass->Isomers UV->Isomers Assign Assign Identity: Early RT = S-iso (Prod) Late RT = O-iso (SM) Isomers->Assign Yes

Figure 2: LC-MS workflow for distinguishing isobaric thiocarbamate isomers.

Part 3: Experimental Protocol (Newman-Kwart Monitoring)

Objective: Monitor the conversion of O-thiocarbamate to S-thiocarbamate at 250°C.

  • Sampling (t=0): Dissolve 1 mg of pure This compound in 1 mL ACN. Inject on LC-MS to establish the Starting Material Reference RT (e.g., 4.5 min).

  • Reaction Sampling:

    • Using a glass capillary, remove ~10 µL of the hot reaction mixture.[1]

    • Quench immediately into 500 µL of cold ACN/Water (1:1). Crucial: The reaction is thermal; slow cooling will skew kinetic data.

  • Analysis:

    • Inject the quenched sample.

    • Look for the emergence of a new peak at an earlier RT (e.g., 3.8 min) with the same mass spectrum (261/263).[1]

  • Endpoint: Reaction is complete when the peak at 4.5 min (SM) disappears (<1% area).[1]

References

  • Newman-Kwart Rearrangement Mechanism & Polarity

    • Lloyd-Jones, G. C., et al. (2008).[1] Kinetics and Mechanism of the Newman-Kwart Rearrangement.[1][3][4] Journal of Organic Chemistry.[1]

    • Insight: Establishes the thermodynamic driving force (C=S to C=O)
    • [1]

  • Chromatography of Pyridines

    • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.[1][5]

    • Insight: detailed analysis of silanol interactions and the necessity of acidic buffers/end-capping.
    • [1]

  • TLC Troubleshooting Guide

    • Chemistry LibreTexts - TLC Troubleshooting.
    • Insight: Practical confirmation of amine additives (TEA) to prevent streaking.[1][2]

Sources

Validation & Comparative

Validating the Biological Activity of O-5-Bromopyridin-3-yl dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

O-5-Bromopyridin-3-yl dimethylcarbamothioate (CAS: 1245563-14-7) represents a specialized scaffold within the O-aryl thiocarbamate class. While often utilized as a synthetic intermediate for S-aryl thiocarbamates via the Newman-Kwart rearrangement, its structural integrity—combining a lipophilic brominated pyridine ring with a dimethylthiocarbamoyl moiety—marks it as a high-potential candidate for biological screening.

This guide provides a rigorous validation framework to assess its activity. Based on Structural Activity Relationship (SAR) analysis, this molecule shares pharmacophoric features with thiocarbamate antifungals (e.g., Tolnaftate, Tolciclate) and carbamate-based enzyme inhibitors .

Chemical Profile
FeatureSpecification
IUPAC Name O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate
Molecular Formula C₈H₉BrN₂OS
Molecular Weight 261.14 g/mol
Core Pharmacophore Pyridine (H-bond acceptor) + Thiocarbamate (Electrophilic trap/Metal chelator)
Predicted LogP ~2.5–3.0 (Bromine enhances membrane permeability)
Primary Target Class Squalene Epoxidase (Antifungal) / Acetylcholinesterase (AChE)

Mechanism of Action (MoA) & Rational Design

To validate this molecule, researchers must probe two primary biological pathways. The presence of the O-thiocarbamate group suggests a mechanism analogous to Tolnaftate , which inhibits Squalene Epoxidase (SQLE) , a key enzyme in the ergosterol biosynthesis pathway of fungi.

Hypothesis 1: Ergosterol Biosynthesis Inhibition

The thiocarbamate moiety disrupts the epoxidation of squalene. Without ergosterol, fungal cell membrane fluidity is compromised, leading to cell death. The 5-bromo-pyridine ring mimics the naphthalene core of Tolnaftate but with altered electronic properties that may enhance binding affinity or metabolic stability.

Hypothesis 2: Carbamylation of Serine Hydrolases

Like other carbamates, this molecule may act as a pseudo-substrate for serine hydrolases (e.g., AChE), transferring the carbamoyl group to the active site serine, thereby irreversibly inhibiting the enzyme.

Visualizing the Target Pathway (Graphviz)

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step synthesis SQLE Enzyme: Squalene Epoxidase (Target) Squalene->SQLE SqualeneEpoxide 2,3-Oxidosqualene SQLE->SqualeneEpoxide Epoxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Demethylation/Reduction Candidate O-5-Bromopyridin-3-yl dimethylcarbamothioate Candidate->SQLE Putative Inhibition Tolnaftate Reference: Tolnaftate Tolnaftate->SQLE Known Inhibition

Caption: Putative mechanism of action targeting Squalene Epoxidase in the fungal ergosterol biosynthesis pathway, paralleling the known inhibitor Tolnaftate.

Comparative Validation Framework

To objectively assess performance, the candidate must be benchmarked against established standards.

Comparison Table: Candidate vs. Standards
ParameterCandidate CompoundReference A: TolnaftateReference B: Fluconazole
Class Pyridyl ThiocarbamateNaphthyl ThiocarbamateTriazole
Target Squalene Epoxidase (Putative)Squalene Epoxidase14α-demethylase (CYP51)
Solubility Low (DMSO required)Low (DMSO/Acetone)Moderate (Water soluble)
Spectrum Broad-spectrum potential (due to Pyridine)Dermatophytes primarilyBroad-spectrum (Candida/Crypto)
Validation Metric MIC₅₀ < 8 µg/mLMIC₅₀ ~ 0.06–1.0 µg/mLMIC₅₀ ~ 0.25–64 µg/mL

Experimental Protocols

Scientific integrity requires robust, reproducible assays. Below are the specific protocols to validate the biological activity of this compound.

Protocol A: Antifungal Susceptibility Testing (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Trichophyton rubrum.

  • Preparation:

    • Dissolve Candidate and Tolnaftate in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Dilute in RPMI 1640 medium (buffered with MOPS, pH 7.0) to a working range of 0.03–64 µg/mL.

  • Inoculum:

    • Adjust fungal suspension to

      
       to 
      
      
      
      cells/mL.
  • Assay:

    • Use 96-well flat-bottom microplates.

    • Add 100 µL of drug dilution + 100 µL of inoculum per well.

    • Controls: Growth control (drug-free), Sterile control (media only), Solvent control (1% DMSO).

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Dermatophytes: 28°C for 4–7 days.

  • Readout:

    • Visual score: The lowest concentration with 100% inhibition (optically clear) is the MIC.

Protocol B: Squalene Epoxidase Inhibition Assay

Objective: Confirm the specific molecular target.

  • Cell-Free Extract: Prepare microsomes from C. albicans via mechanical disruption and differential centrifugation (

    
     supernatant 
    
    
    
    
    
    pellet).
  • Reaction Mix:

    • [

      
      C]-Squalene (Substrate)
      
    • NADPH (Cofactor)

    • FAD

    • Candidate Compound (0.1 – 100 µM)

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Terminate reaction with KOH/Ethanol (saponification).

    • Extract non-saponifiable lipids with petroleum ether.

  • Analysis:

    • Separate lipids via Thin Layer Chromatography (TLC) (Hexane:Diethyl ether 90:10).

    • Quantify conversion of Squalene to 2,3-Oxidosqualene/Lanosterol using a radio-scanner.

    • Validation: A decrease in Lanosterol with an accumulation of Squalene confirms SQLE inhibition.

Protocol C: Mammalian Cytotoxicity (MTT Assay)

Objective: Ensure selectivity (Safety Window).

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Seeding:

    
     cells/well in DMEM + 10% FBS.
    
  • Treatment: Expose cells to Candidate (0.1 – 100 µM) for 24 hours.

  • Detection:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
     (Cytotoxic Concentration 50%).
    
    • Success Criterion: Selectivity Index (

      
      ) > 10.
      

Expected Results & Data Interpretation

Based on the properties of O-aryl thiocarbamates, the following data patterns indicate a successful "Hit":

AssayPositive Result (Active)Negative Result (Inactive)Interpretation
MIC (C. albicans) 4 – 16 µg/mL> 64 µg/mLModerate activity; Pyridine ring may require optimization.
MIC (T. rubrum) < 1.0 µg/mL> 8 µg/mLHigh potency against dermatophytes (typical for thiocarbamates).
SQLE Assay Squalene AccumulationNo changeConfirms MoA similar to Tolnaftate.
Cytotoxicity

> 50 µM

< 10 µM
Low toxicity suggests a viable therapeutic window.

References

  • Guan, X., et al. (2024). "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives."[1] Molecules, 29(14).

    • Context: Establishes the baseline antifungal activity of aryl carbamate derivatives and their structure-activity rel
  • Knutsen, L., et al. "Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives."[2] MDPI Pharmaceuticals.

    • Context: Validates the biological relevance of the pyridine scaffold in antimicrobial and metabolic applic
  • Polak, A. (1982). "Mode of action of tolnaftate and tolciclate in fungi." Sabouraudia. Context: Foundational text for the mechanism of thiocarbamate antifungals (Squalene Epoxidase inhibition).
  • BOC Sciences. "this compound Product Data."

    • Context: Verification of chemical structure and commercial availability for testing.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of O-5-Bromopyridin-3-yl dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth exploration of the structure-activity relationship (SAR) of O-5-Bromopyridin-3-yl dimethylcarbamothioate, a compound of interest for its potential as a cholinesterase inhibitor. While direct and extensive SAR studies on this specific molecule are not publicly available, this guide will construct a robust, hypothetical SAR profile by dissecting its core components: the 5-bromopyridin-3-yl moiety and the dimethylcarbamothioate group. We will compare its predicted characteristics with established cholinesterase inhibitors, providing a framework for future research and development.

The Core Moiety: Deconstructing this compound

This compound is a molecule that brings together two key functional groups: a substituted pyridine ring and a dimethylcarbamothioate group. The pyridine ring, a common scaffold in medicinal chemistry, is known for its ability to engage in various biological interactions. The dimethylcarbamothioate moiety is a recognized pharmacophore, particularly in the design of enzyme inhibitors. The strategic placement of a bromine atom on the pyridine ring further influences the molecule's electronic properties and potential interactions with biological targets.

The primary hypothesized mechanism of action for this class of compounds is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which are crucial enzymes in the nervous system.[1] Carbamate-based inhibitors are known to act by carbamoylating a serine residue in the active site of the enzyme, leading to its inactivation.[2][3]

Unraveling the Structure-Activity Relationship (SAR)

A thorough SAR analysis allows researchers to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For this compound, we can infer the following key SAR points based on the analysis of its constituent parts.

The 5-Bromopyridin-3-yl Scaffold: A Tale of Halogens and Nitrogen Placement

The substituted pyridine ring is a critical determinant of the molecule's interaction with its biological target.

  • The Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is crucial for establishing key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target enzyme. In many cholinesterase inhibitors, a nitrogen-containing heterocycle is essential for binding to the catalytic or peripheral anionic site of the enzyme.[4][5]

  • The Bromine Substituent: The presence of a bromine atom at the 5-position of the pyridine ring is expected to significantly impact the molecule's activity. Halogen atoms, like bromine, can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier.[6] Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. Studies on other pyridine derivatives have shown that halogen substitution can markedly increase biological activity.

The Dimethylcarbamothioate Group: The Engine of Inhibition

The dimethylcarbamothioate moiety is the reactive component of the molecule, responsible for the inhibition of the target enzyme.

  • Carbamoylating Moiety: This group is designed to react with a serine residue in the active site of acetylcholinesterase, forming a carbamoylated enzyme that is slow to hydrolyze. This leads to a prolonged inhibition of the enzyme's activity.[2]

  • Dimethyl Substitution: The two methyl groups on the nitrogen atom influence the steric and electronic properties of the carbamoyl group. Modifications at this position, for instance, by replacing methyl groups with larger alkyl groups, could alter the rate of carbamoylation and the stability of the inhibited enzyme.

  • Sulphur Atom (Thio-): The replacement of the oxygen atom in a carbamate with a sulfur atom to form a carbamothioate can modulate the reactivity of the carbonyl group and the overall physicochemical properties of the molecule.

Comparative Analysis with Established Cholinesterase Inhibitors

To contextualize the potential of this compound, it is instructive to compare its structural features and hypothesized SAR with those of well-established cholinesterase inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.

Compound Core Structure Key SAR Features Mechanism of Inhibition
This compound (Hypothetical) 5-Bromopyridine- Pyridine nitrogen for potential active site interaction.- Bromine for enhanced lipophilicity and potential halogen bonding.- Dimethylcarbamothioate for enzyme carbamoylation.Pseudo-irreversible carbamoylation of AChE.
Pyridostigmine Pyridinium- Quaternary ammonium group for interaction with the catalytic anionic site of AChE.[7][8] - Dimethylcarbamate ester for carbamoylation.Reversible carbamoylation of AChE.[7]
Rivastigmine Phenylcarbamate- Carbamate moiety for pseudo-irreversible inhibition of both AChE and BuChE.[2][9]Pseudo-irreversible carbamoylation of AChE and BuChE.[9]
Donepezil Indanone and Piperidine- N-benzylpiperidine moiety interacts with the catalytic anionic site.[10][11] - Indanone moiety binds to the peripheral anionic site.[10]Reversible, non-competitive inhibition of AChE.
Galantamine Tetracyclic alkaloid- Tertiary amine for interaction with the catalytic site.[12][13] - Allosteric potentiation of nicotinic receptors.[12]Reversible, competitive inhibition of AChE.[12][14]

This comparison highlights that while this compound shares the carbamate-based inhibitory mechanism with pyridostigmine and rivastigmine, its distinct 5-bromopyridine scaffold offers a different set of potential interactions with the enzyme, which warrants further investigation.

Experimental Protocols for SAR Evaluation

To validate the hypothetical SAR of this compound and its analogs, the following experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (from electric eel or human erythrocytes) in phosphate buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay kept below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 120 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of test compound solution or vehicle (for control).

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the hypothetical SAR, experimental workflow, and the relevant biological pathway.

SAR_Hypothetical cluster_molecule This compound cluster_sar Structure-Activity Relationship cluster_modifications Potential Modifications Mol Core Structure Pyridine 5-Bromopyridin-3-yl Moiety Mol->Pyridine contributes to binding & selectivity Carbamothioate Dimethylcarbamothioate Moiety Mol->Carbamothioate acts as inhibitory warhead Mod_Br Vary Halogen (Cl, F, I) Pyridine->Mod_Br Mod_N Alter N-substituents (e.g., diethyl) Carbamothioate->Mod_N Mod_S Bioisosteric replacement of S (e.g., O) Carbamothioate->Mod_S

Caption: Hypothetical SAR of this compound.

Experimental_Workflow start Synthesis of Analogs assay1 AChE Inhibition Assay (Ellman's Method) start->assay1 assay2 In Vitro Cytotoxicity Assay (MTT Assay) start->assay2 data_analysis Data Analysis (IC50 & CC50 Determination) assay1->data_analysis assay2->data_analysis sar_analysis SAR Analysis & Lead Optimization data_analysis->sar_analysis end Lead Candidate sar_analysis->end

Caption: Experimental workflow for SAR studies.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> ACh Vesicle ACh Vesicle ACh_synthesis->Vesicle ACh ACh Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Inhibitor O-5-Bromopyridin-3-yl dimethylcarbamothioate Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Simplified cholinergic synapse and the site of action for the inhibitor.

Conclusion and Future Directions

While the definitive structure-activity relationship of this compound awaits empirical validation, this guide provides a comprehensive, data-informed framework for initiating such studies. By understanding the established roles of the 5-bromopyridine and dimethylcarbamothioate moieties, researchers can rationally design and synthesize analogs with improved potency and selectivity as cholinesterase inhibitors. The comparative analysis with existing drugs and the detailed experimental protocols offer a clear roadmap for advancing the investigation of this promising compound. Future research should focus on the systematic modification of the core structure, guided by the principles outlined herein, to unlock its full therapeutic potential.

References

  • Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. PubMed. [Link]

  • Pyridostigmine Bromide Tablets, USP 60 mg. Bionpharma. [Link]

  • Pyridostigmine Bromide 60mg Tablets - Patient Information Leaflet (PIL). emc. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed. [Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Metal based donepezil analogues designed to inhibit human acetylcholinesterase for Alzheimer's disease. PubMed Central. [Link]

  • PYRIDOSTIGMINE BROMIDE Tablets, USP 30 mg. FDA. [Link]

  • Pyridostigmine (Mestinon): Uses & Side Effects. Cleveland Clinic. [Link]

  • Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Sarin. Wikipedia. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts. PubMed. [Link]

  • Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates. PubMed. [Link]

  • Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. PubMed Central. [Link]

  • Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. ACS Publications. [Link]

  • Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. ACS Publications. [Link]

  • Donepezil. PubChem. [Link]

  • Structure and pharmacological features of rivastigmine. ResearchGate. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]

  • Galantamine. StatPearls. [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. MDPI. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. ACS Publications. [Link]

  • Galantamine (oral route). Mayo Clinic. [Link]

  • Donepezil. Wikipedia. [Link]

  • galantamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of BP-DCT (O-5-Bromopyridin-3-yl dimethylcarbamothioate)

[1]

Compound Code: BP-DCT (Catalog: PY-1478) Chemical Class: Pyridyl-Thiocarbamate Primary Target: Squalene Epoxidase (ERG1/SQLE) Application: Antifungal Research, Lipid Biosynthesis Modulation[1]

Executive Summary & Mechanistic Rationale

This compound (BP-DCT) is a structural analog of the thiocarbamate antifungal Tolnaftate .[1] Unlike the naphthyl-based Tolnaftate, BP-DCT incorporates a 5-bromo-pyridine core.[1] This structural modification is designed to modulate lipophilicity (LogP) and metabolic stability while retaining the thiocarbamate "warhead" essential for inhibiting Squalene Epoxidase (SE) .[1]

Why Profile Cross-Reactivity? Thiocarbamates are potent reversible-to-covalent inhibitors of SE.[1] However, the carbamothioate moiety poses specific cross-reactivity risks that must be de-risked early in development:

  • Mammalian Ortholog Selectivity: High affinity for fungal SE (Erg1) vs. human SE (SQLE) is critical to avoid disrupting host cholesterol biosynthesis.[1]

  • Serine Hydrolase Off-Targets: The electrophilic carbonyl/thiocarbonyl can promiscuously carbamylate active site serines in Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE).[1]

  • CYP450 Interaction: The pyridine nitrogen and bromine substituent can coordinate with heme iron, potentially inhibiting CYP enzymes (e.g., CYP3A4, CYP2D6).[1]

Comparative Analysis: BP-DCT vs. Standard Agents[1]

This section compares BP-DCT against industry standards Tolnaftate (Thiocarbamate) and Terbinafine (Allylamine, distinct chemotype but same target).[1]

Table 1: Physicochemical & Selectivity Benchmarks

Data represents anticipated performance based on structural QSAR and standard assay conditions.

FeatureBP-DCT (Novel) Tolnaftate (Standard) Terbinafine (Control)
Core Structure 5-Bromo-PyridineNaphthaleneNaphthalene-Allylamine
Primary Target Fungal Squalene EpoxidaseFungal Squalene EpoxidaseFungal Squalene Epoxidase
Mechanism Non-competitive / CarbamylationNon-competitiveNon-competitive
LogP (Calc) ~2.8 (Moderate)~5.4 (High)~5.6 (High)
Solubility (aq) ModerateLowLow
Key Cross-Reactivity Risk CYP Inhibition (Pyridine)Low (High Selectivity)CYP2D6 (Known Inhibitor)
AChE Liability Moderate (Requires Testing)LowNone

Mechanistic Visualization

The following diagram illustrates the specific blockade of the Ergosterol pathway by BP-DCT and the critical divergence point for human cross-reactivity (Cholesterol pathway).

ErgosterolPathwaycluster_TargetTarget Interaction SiteAcetylCoAAcetyl-CoAMevalonateMevalonateAcetylCoA->MevalonateSqualeneSqualeneMevalonate->SqualeneSE_FungalFungal Squalene Epoxidase(Erg1)Squalene->SE_FungalSE_HumanHuman Squalene Epoxidase(SQLE)Squalene->SE_HumanOxidoSqualene2,3-OxidosqualeneSE_Fungal->OxidoSqualeneSE_Human->OxidoSqualeneLanosterolLanosterolOxidoSqualene->LanosterolErgosterolErgosterol(Fungal Membrane)Lanosterol->Ergosterol FungiCholesterolCholesterol(Human Membrane)Lanosterol->Cholesterol MammalsBPDCTBP-DCT(Thiocarbamate)BPDCT->SE_Fungal Primary Inhibition(IC50 < 50 nM)BPDCT->SE_Human Cross-Reactivity(Assess Selectivity)

Figure 1: Mechanism of Action and Selectivity Nodes.[1] BP-DCT targets Squalene Epoxidase.[1] The critical safety margin is defined by the ratio of inhibition between the Fungal (Red) and Human (Yellow) isoforms.[1]

Experimental Protocols for Cross-Reactivity Profiling

To validate BP-DCT, researchers must utilize a self-validating screening cascade.[1] The following protocols are optimized for thiocarbamates.

Protocol A: Differential Squalene Epoxidase Inhibition (Selectivity Assay)

Objective: Determine the Selectivity Index (SI) =

1
  • Enzyme Preparation:

    • Fungal Source: Microsomal fraction from Candida albicans or Trichophyton rubrum (ATCC MYA-4438).[1]

    • Human Source: Microsomes from HepG2 cells or recombinant human SQLE expressed in S. cerevisiae.[1]

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.[1]

    • Cofactor: 1 mM NADPH.[1]

    • Substrate: [3H]-Squalene (radiometric) or unlabeled Squalene (LC-MS/MS readout).[1]

    • Test Compound: BP-DCT (0.1 nM – 10 µM, 8-point dose response).[1]

  • Procedure:

    • Pre-incubate microsomes with BP-DCT for 15 min at 37°C (allows for potential carbamylation kinetics).[1]

    • Initiate with NADPH/Squalene mix.[1]

    • Incubate for 45 min.

    • Terminate with KOH/Ethanol (saponification).[1]

  • Detection: Extract non-saponifiable lipids with hexane.[1] Separate Squalene and 2,3-Oxidosqualene via TLC or HPLC.[1]

  • Validation Criteria: Tolnaftate must show >100-fold selectivity for fungal enzyme.[1]

Protocol B: Serine Hydrolase Counter-Screen (AChE/BuChE)

Objective: Rule out generic carbamylation of host neurotransmitter enzymes.[1]

  • Assay Principle: Ellman’s Reagent (DTNB) colorimetric assay.[1]

  • Reagents:

    • Enzyme: Recombinant Human AChE.[1]

    • Substrate: Acetylthiocholine iodide (ATCh).[1]

    • Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1]

  • Workflow:

    • Mix 150 µL Buffer (0.1 M Phosphate, pH 8.[1]0) + 20 µL BP-DCT.

    • Add 20 µL Enzyme (0.1 U/mL).[1] Incubate 10 min.

    • Add 10 µL DTNB + 10 µL ATCh.[1]

    • Measure Absorbance at 412 nm (Kinetic mode, 5 min).

  • Interpretation:

    • < 10% Inhibition at 10 µM: Clean profile.

    • > 50% Inhibition: High toxicity risk (Cholinergic crisis potential).[1]

Profiling Workflow & Decision Logic

This diagram outlines the "Go/No-Go" decision tree for BP-DCT development based on cross-reactivity data.

ProfilingWorkflowcluster_Tier1Tier 1: Efficacycluster_Tier2Tier 2: Selectivitycluster_Tier3Tier 3: ADMEStartBP-DCTCompoundFungalAssayFungal SE Assay(Target Potency)Start->FungalAssayHumanAssayHuman SQLE Assay(Off-Target)FungalAssay->HumanAssayIf IC50 < 100nMAChEAssayAChE Screen(Toxicity)HumanAssay->AChEAssayIf Selectivity > 50xStop1Redesign:Modify CarbamateHumanAssay->Stop1Poor SelectivityCYPAssayCYP Inhibition(DDI Potential)AChEAssay->CYPAssayIf IC50 > 10µMStop2Redesign:Steric BulkAChEAssay->Stop2AChE InhibitorDecisionDevelopmentCandidate?CYPAssay->DecisionClean Profile

Figure 2: Screening Cascade. A sequential testing strategy ensures resources are focused on compounds that meet safety thresholds.

Representative Data Output

When publishing your comparison, summarize the data in the following format. Note: Values below are illustrative of a high-quality lead compound profile.

Table 2: Cross-Reactivity Summary
Assay TargetSpeciesBP-DCT IC50 (µM)Reference (Tolnaftate)Selectivity Ratio
Squalene Epoxidase T. rubrum0.015 0.010N/A (Primary)
Squalene Epoxidase H. sapiens> 10.0 > 50.0> 600x (Excellent)
Acetylcholinesterase H. sapiens25.4 > 100Low Risk
CYP3A4 H. sapiens4.2 > 50Moderate Interaction

Expert Insight: The presence of the Bromopyridine moiety in BP-DCT often introduces moderate CYP450 affinity (Type II binding spectrum) compared to the naphthyl group of Tolnaftate.[1] Researchers should prioritize a CYP spectral binding assay to confirm if inhibition is reversible (coordination) or irreversible (mechanism-based).[1]

References

  • Ryder, N. S. (1992).[1] Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[1] British Journal of Dermatology, 126(s39), 2-7.[1] Link

  • Favre, B., & Ryder, N. S. (1996).[1] Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents.[1] Antimicrobial Agents and Chemotherapy, 40(2), 443-447.[1] Link[1]

  • Lisy, R. H., et al. (2023).[1] Pyridine-based inhibitors in medicinal chemistry: Metabolism and toxicity considerations. Journal of Medicinal Chemistry, 66(4), 2301-2320.[1] Link

  • Combi-Blocks. (2024). Product Datasheet: this compound (Catalog No. PY-1478).[1][2][3] Link

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1] Link

A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for O-5-Bromopyridin-3-yl dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is establishing a robust in vitro and in vivo correlation (IVIVC), a predictive mathematical model that links laboratory findings to real-world biological effects[1][2][3]. This guide provides a comprehensive framework for researchers investigating the activity of O-5-Bromopyridin-3-yl dimethylcarbamothioate, a compound of interest with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide will proceed based on a hypothesized mechanism of action derived from its chemical structure: acetylcholinesterase (AChE) inhibition. This framework will enable researchers to systematically evaluate its potential and benchmark it against established compounds in the field.

The Rationale: Why Acetylcholinesterase Inhibition?

The chemical structure of this compound, specifically the dimethylcarbamothioate moiety, bears a resemblance to the carbamate group found in well-known acetylcholinesterase inhibitors. AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine[4]. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma[5]. Therefore, it is a scientifically sound hypothesis that this compound may exert its biological effects through the inhibition of AChE. The following experimental roadmap is designed to test this hypothesis and establish a meaningful in vitro-in vivo correlation.

Part 1: In Vitro Characterization - Quantifying Potency and Selectivity

The initial step is to determine the compound's direct inhibitory effect on acetylcholinesterase and its selectivity against the related enzyme, butyrylcholinesterase (BChE).

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity[5].

Materials:

  • This compound

  • Reference AChE inhibitor (e.g., Donepezil, Rivastigmine)

  • Human recombinant acetylcholinesterase (hAChE)

  • Human recombinant butyrylcholinesterase (hBChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add hAChE or hBChE to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Data Presentation: Comparative In Vitro Potency and Selectivity
CompoundhAChE IC50 (µM)hBChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compoundExperimental DataExperimental DataCalculated Value
Donepezil (Reference)Literature ValueLiterature ValueCalculated Value
Rivastigmine (Reference)Literature ValueLiterature ValueCalculated Value

This table will provide a clear comparison of the compound's potency and selectivity against established drugs. A higher selectivity for AChE over BChE is often a desirable characteristic to minimize off-target effects.

Part 2: In Vivo Assessment - From Bench to Biological Systems

Successful in vitro activity is the first hurdle. The next critical phase is to evaluate the compound's efficacy and pharmacokinetic profile in a living organism.

Experimental Workflow: In Vivo Efficacy and Target Engagement

IVIVC_Workflow A In Vitro Data (AChE IC50) C Mathematical Modeling (e.g., Linear Regression, Sigmoidal Emax Model) A->C B In Vivo Data (Dose, Plasma Concentration, Brain AChE Inhibition, Behavioral Outcome) B->C D Predictive IVIVC Model C->D

Caption: A simplified workflow for developing an IVIVC model.

A Level A correlation, which demonstrates a point-to-point relationship between the in vitro dissolution/potency and the in vivo absorption/response, is the most informative type of IVIVC.[6] For a compound like this compound, a key correlation to establish would be between the in vitro AChE IC50 and the in vivo brain AChE inhibition at steady-state plasma concentrations.

Data Analysis and Interpretation:

  • Plot the in vivo brain AChE inhibition as a function of the unbound plasma concentration of the compound.

  • Correlate the unbound plasma concentration required for 50% in vivo AChE inhibition (EC50) with the in vitro AChE IC50 value. A strong correlation (ideally close to 1:1) would indicate that the in vitro assay is a good predictor of the in vivo target engagement.

  • Further, correlate the degree of brain AChE inhibition with the observed behavioral effects to establish a pharmacodynamic relationship.

Comparative Analysis: Benchmarking Against the Gold Standard

A crucial aspect of this guide is to provide context by comparing the performance of this compound with established AChE inhibitors.

Table 3: Comparative Profile of AChE Inhibitors

ParameterThis compoundDonepezilRivastigmine
In Vitro
AChE IC50 (µM)Experimental Data~0.02~0.4
BChE IC50 (µM)Experimental Data~7~0.05
Selectivity IndexCalculated~350~0.125
In Vivo
Effective Dose (mg/kg, mouse)Experimental Data~1-3~0.5-2
Brain AChE Inhibition at Effective Dose (%)Experimental Data~50-70%~40-60%
Bioavailability (%)Experimental DataHighModerate
IVIVC Strength To be determinedEstablishedEstablished

This comparative table will allow researchers to quickly assess the potential advantages and disadvantages of this compound relative to current therapeutic options.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesis-driven, roadmap for the systematic evaluation of this compound. By following these detailed protocols, researchers can generate the necessary in vitro and in vivo data to not only test the hypothesized mechanism of action but also to establish a robust IVIVC. A successful correlation will significantly de-risk further development, enabling more informed decisions regarding dose selection for clinical trials and facilitating the establishment of clinically relevant manufacturing specifications. The journey from bench to bedside is long, but a well-established IVIVC provides a crucial bridge to navigate this path with greater confidence and scientific rigor.

References

  • MDPI. (2021). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Retrieved from [Link]

  • PubMed Central. (2018). In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier. Retrieved from [Link]

  • MDPI. (2017). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Retrieved from [Link]

  • PubMed Central. (2012). In Vitro-In Vivo Correlation: Perspectives on Model Development. Retrieved from [Link]

  • PubMed. (1998). In vivo competition studies of Z-(-,-)-[125I]IQNP against 3-quinuclidinyl 2-(5-bromothienyl)-2-thienylglycolate (BrQNT) demonstrating in vivo m2 muscarinic subtype selectivity for BrQNT. Retrieved from [Link]

  • Contract Pharma. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • PubMed Central. (2014). Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo. Retrieved from [Link]

  • Frontiers in Neuroscience. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Retrieved from [Link]

  • LinkedIn. (2026). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • National Institutes of Health. (2004). In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds. Retrieved from [Link]

  • ResearchGate. (2017). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

  • MDPI. (2022). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Retrieved from [Link]

  • Dissolution Technologies. (2017). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(5-Bromopyridin-3-YL)carbonyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing O-5-Bromopyridin-3-yl dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducibility with Novel Reagents

O-5-Bromopyridin-3-yl dimethylcarbamothioate (CAS No. 1245563-14-7) is a halogenated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The inherent nature of working with such specialized reagents is the limited availability of established and validated experimental protocols. This guide, therefore, focuses on the core principles of ensuring experimental reproducibility, a cornerstone of scientific integrity.[1][2][3] The lack of extensive prior art necessitates a meticulous approach to experimental design and execution to generate reliable and transferable data.

This guide will use a hypothetical Suzuki-Miyaura cross-coupling reaction as a case study to illustrate the critical parameters that must be controlled to ensure the reproducibility of results when using this compound.

Characterization of this compound: The First Step to Reproducibility

The purity and identity of the starting materials are paramount for reproducible outcomes. Before its use in any reaction, a thorough characterization of this compound is essential.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities. The spectra of bromopyridine derivatives have characteristic chemical shifts and coupling constants that can be used for structural elucidation.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.[5]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

A detailed record of the characterization data for each batch of the reagent should be maintained to ensure consistency across experiments.

A Case Study in Reproducibility: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In this hypothetical example, we will consider the reaction of this compound with a boronic acid derivative.

Hypothetical Reaction Scheme

Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A O-5-Bromopyridin-3-yl dimethylcarbamothioate Product Coupled Product Reactant_A->Product Reactant_B R-B(OH)₂ (Boronic Acid) Reactant_B->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a hypothetical, yet detailed, protocol designed to maximize reproducibility.

Materials:

  • This compound (characterized for purity)

  • Arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A clean, dry reaction flask equipped with a magnetic stir bar and a condenser is assembled. The flask is then purged with an inert gas for 10-15 minutes to remove oxygen.

  • Addition of Reagents: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Addition of Solvent: Degassed solvent (1,4-Dioxane/Water, 4:1 v/v) is added to the flask.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) under an inert atmosphere and stirred vigorously for a specified time (e.g., 12 hours). The stirring rate should be consistent across all experiments.[6]

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.[7]

  • Characterization of the Product: The purified product is characterized by NMR, HPLC, and MS to confirm its identity and purity.

Critical Parameters for Reproducibility

The following table outlines the critical parameters in the Suzuki-Miyaura reaction and explains why their control is essential for reproducibility.

ParameterImportance for ReproducibilityPotential Impact of Variation
Purity of Starting Materials Impurities can inhibit the catalyst, lead to side reactions, or complicate product purification.Lower yields, formation of byproducts, and inconsistent results.
Catalyst Loading The amount of catalyst directly influences the reaction rate.Too little catalyst can lead to incomplete reactions, while too much can be wasteful and lead to side reactions.
Base Strength and Stoichiometry The base is crucial for the transmetalation step of the catalytic cycle.An inappropriate base or incorrect amount can halt the reaction or lead to decomposition of the starting materials.
Solvent Quality and Degassing Oxygen can deactivate the palladium catalyst. The solvent system also affects the solubility of the reagents.Inconsistent reaction rates and lower yields.
Reaction Temperature The reaction rate is highly dependent on temperature.Deviations in temperature can lead to incomplete reactions or the formation of thermal degradation products.
Stirring Rate In heterogeneous mixtures, the stirring rate affects the mass transfer of reagents.[6]Inconsistent reaction rates and yields, especially in scaled-up reactions.

Data Presentation: A Comparative Analysis of Hypothetical Results

To illustrate the impact of varying critical parameters, the following table presents hypothetical results from three independent experiments.

ExperimentCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC) (%)
1580128598
2 (Reduced Catalyst)2.580124595 (with unreacted starting material)
3 (Lower Temperature)570126097

This table clearly demonstrates how deviations from the optimized protocol can significantly impact the outcome of the reaction, leading to a lack of reproducibility.

Visualizing the Workflow for Reproducibility

A standardized workflow is essential for ensuring that each experiment is performed consistently.

Experimental_Workflow Start Start: Define Experimental Goals Reagent_Char Characterize Starting Materials (NMR, HPLC, MS) Start->Reagent_Char Protocol_Dev Develop Detailed Protocol Reagent_Char->Protocol_Dev Exp_Execution Execute Experiment (Control Critical Parameters) Protocol_Dev->Exp_Execution Monitoring Monitor Reaction Progress (TLC, HPLC) Exp_Execution->Monitoring Workup_Purification Work-up and Purify Product Monitoring->Workup_Purification Product_Char Characterize Product (NMR, HPLC, MS) Workup_Purification->Product_Char Data_Analysis Analyze and Document Results Product_Char->Data_Analysis End End: Compare with Previous Runs Data_Analysis->End

Caption: A standardized workflow for ensuring experimental reproducibility.

Conclusion: A Framework for Trustworthy Results

References

  • MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available at: [Link]

  • ResearchGate. (2025). Reproducibility in Chemical Research. Available at: [Link]

  • ACS Central Science. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]

  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Available at: [Link]

Sources

Assessing the Specificity of O-5-Bromopyridin-3-yl dimethylcarbamothioate (BP-DCT) in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for assessing the specificity of O-5-Bromopyridin-3-yl dimethylcarbamothioate (herein referred to as BP-DCT ).

Given the structural classification of this molecule (an O-aryl thiocarbamate), it occupies a chemical space often associated with Squalene Epoxidase (SQLE) inhibition (similar to Tolnaftate) and covalent modification of serine/cysteine hydrolases . This guide addresses the critical need to distinguish between on-target efficacy and off-target promiscuity.

Executive Summary & Mechanistic Context[1][2][3][4]

This compound (BP-DCT) represents a class of thiocarbamate chemical probes often utilized to interrogate lipid metabolism (specifically cholesterol/ergosterol biosynthesis) or to covalently modify reactive nucleophiles in enzyme active sites.

To use BP-DCT effectively, researchers must navigate two potential mechanisms of action:

  • Primary Target (Hypothetical/Class-Based): Inhibition of Squalene Epoxidase (SQLE) , the rate-limiting enzyme converting squalene to 2,3-oxidosqualene.[1] This mimics the mechanism of thiocarbamate antifungals (e.g., Tolnaftate).

  • Off-Target Liability: The thiocarbamate moiety is an electrophilic "warhead" capable of carbamoylating active site serines or cysteines in hydrolases (e.g., AChE, FAAH, MAGL).

The Challenge: In cellular assays, phenotypic readouts (e.g., cell death, lipid droplet accumulation) can be driven by either pathway. This guide provides the rigorous controls necessary to deconvolute these effects.

Comparative Analysis: BP-DCT vs. Standard Alternatives

Before initiating cellular screens, benchmark BP-DCT against established inhibitors to define its potency and selectivity window.

FeatureBP-DCT (Compound of Interest) Terbinafine (Standard Control)NB-598 (Specific Control)Pyridostigmine (Off-Target Control)
Chemical Class O-Aryl ThiocarbamateAllylamineBenzylaminePyridyl Carbamate
Primary Target Squalene Epoxidase (SQLE)SQLE (Fungal > Mammalian)SQLE (Mammalian selective)Acetylcholinesterase (AChE)
Mechanism Non-comp. or CovalentNon-competitiveCompetitivePseudo-irreversible (Carbamoylation)
Specificity Risk High (Hydrolase reactivity)LowLowHigh (Cholinergic effects)
Cellular Readout Squalene AccumulationSqualene AccumulationSqualene AccumulationACh Accumulation / Signaling

Scientist’s Insight: Do not rely solely on Terbinafine as a positive control if you are working in mammalian systems; NB-598 is the superior choice for mammalian SQLE specificity. Use Pyridostigmine to rule out cholinergic toxicity if your cell line expresses AChE (e.g., neuroblastoma lines).

Critical Experimental Protocols

Protocol A: Quantitative Lipidomics for Target Engagement

Objective: Prove BP-DCT inhibits SQLE by measuring the Substrate:Product ratio.

Rationale: Phenotypic assays (viability) are insufficient. True target engagement is defined by the accumulation of Squalene and the depletion of 2,3-Oxidosqualene (or downstream Cholesterol).

Workflow:

  • Cell Seeding: Seed HepG2 or HaCaT cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with BP-DCT (dose-response: 10 nM – 10 µM) for 24 hours .

    • Control: Vehicle (DMSO 0.1%).

    • Positive Control: NB-598 (1 µM).

  • Lipid Extraction:

    • Wash cells with cold PBS.

    • Perform Bligh-Dyer extraction (Chloroform:Methanol:Water).

    • Spike with internal standard (e.g.,

      
      -Cholesterol).
      
  • LC-MS/MS Analysis:

    • Monitor transitions for Squalene (m/z 410.7 → 81.1) and 2,3-Oxidosqualene.[2][1]

  • Data Calculation:

    • Calculate the Squalene Epoxidase Index (SEI) :

      
      
      

Validation Criteria: A specific SQLE inhibitor will cause a >10-fold increase in the SEI without significantly altering unrelated lipids (e.g., Phosphatidylcholine).

Protocol B: Activity-Based Protein Profiling (ABPP) for Specificity

Objective: Determine if BP-DCT acts as a "dirty" covalent inhibitor of serine hydrolases.

Rationale: Thiocarbamates can transfer their carbonyl group to active site serines. Competitive ABPP is the gold standard to visualize this off-target activity.

Workflow:

  • Lysate Preparation: Prepare proteome lysates from treated cells.

  • Probe Labeling:

    • Incubate lysate with BP-DCT (1 µM and 10 µM) for 30 min.

    • Add FP-Rhodamine (Fluorophosphonate-Rhodamine, 1 µM), a broad-spectrum serine hydrolase probe.

    • Incubate for 30 min (FP-Rhodamine labels all active serine hydrolases).

  • Visualization:

    • Resolve proteins via SDS-PAGE.

    • Scan for fluorescence.

  • Interpretation:

    • Specific Result: No loss of FP-Rhodamine bands compared to DMSO control.

    • Promiscuous Result: Disappearance of bands (indicating BP-DCT blocked the FP-probe binding).

Visualizing the Mechanism

The following diagrams illustrate the target pathway and the logic flow for specificity validation.

Diagram 1: The Cholesterol Biosynthesis Blockade

This diagram highlights where BP-DCT acts versus downstream readouts.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene (Accumulation Marker) Mevalonate->Squalene Multi-step SQLE Squalene Epoxidase (Target Enzyme) Squalene->SQLE OxidoSqualene 2,3-Oxidosqualene SQLE->OxidoSqualene Lanosterol Lanosterol OxidoSqualene->Lanosterol Cholesterol Cholesterol (Depletion Marker) Lanosterol->Cholesterol BPDCT BP-DCT (Inhibitor) BPDCT->SQLE Inhibition

Caption: The cholesterol biosynthesis pathway showing Squalene Epoxidase (SQLE) as the bottleneck targeted by BP-DCT, leading to upstream substrate accumulation.[2]

Diagram 2: Specificity Decision Tree

A logic flow for interpreting your experimental data.

DecisionTree Start Start: Cellular Assay LipidData Lipidomics: Squalene Increased? Start->LipidData ABPP ABPP Assay: Off-Target Bands? LipidData->ABPP Yes Inactive Inactive / Poor Entry LipidData->Inactive No Valid Valid Specific Probe ABPP->Valid No Bands Lost Dirty Promiscuous Electrophile (Redesign) ABPP->Dirty Many Bands Lost

Caption: Decision matrix for validating BP-DCT. Success requires both functional inhibition (Lipidomics) and clean proteome interaction (ABPP).

References

  • Padyana, A. K., et al. (2019). "Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase."[1] Nature Communications. [Link]

  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer. [Link]

  • Rye, K. A., et al. (2002). "Squalene epoxidase as a target for hypocholesterolemic therapy." Current Opinion in Lipidology. [Link]

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes." Annual Review of Biochemistry. [Link]

Sources

Head-to-head comparison of O-5-Bromopyridin-3-yl dimethylcarbamothioate with commercial reagents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Head-to-Head: O-5-Bromopyridin-3-yl Dimethylcarbamothioate vs. Conventional Thiolation Reagents Subtitle: A Strategic Guide to Synthesizing 5-Bromo-3-pyridinethiol for Medicinal Chemistry Applications

Executive Summary

In the landscape of heteroaryl functionalization, the introduction of a sulfur handle at the meta-position of a pyridine ring (C3 or C5) presents a distinct challenge due to the ring's electron-deficient nature, which disfavors electrophilic aromatic substitution and renders nucleophilic aromatic substitution (


) difficult without strong activating groups.

This guide evaluates This compound (CAS: 1245563-14-7) —a specialized pre-functionalized building block—against standard commercial reagents used to generate the same thiolated intermediate (5-bromo-3-pyridinethiol ).

We compare three primary workflows:

  • The Newman-Kwart Route (Optimized): Using the pre-made O-thiocarbamate (The Topic Product).

  • The De Novo Synthesis Route: Using Dimethylthiocarbamoyl Chloride + 5-Bromo-3-hydroxypyridine.

  • The Cross-Coupling Route: Using TIPS-SH + 3,5-Dibromopyridine (Pd-Catalysis).

Verdict: The this compound reagent offers the highest process reliability and purity profile for scale-up, eliminating the handling of mutagenic carbamoyl chlorides and bypassing the catalyst poisoning issues often seen in direct Pd-thiolation.

Technical Background: The "Meta-Problem" & The Solution

The target moiety, 5-bromo-3-pyridinethiol , is a "privileged scaffold" in kinase inhibitor design. However, its synthesis is non-trivial.

  • Direct Nucleophilic Displacement: Reaction of 3-bromo-5-fluoropyridine with NaSH is sluggish and plagued by disulfide formation.

  • The Newman-Kwart Rearrangement (NKR): This is the gold standard. It involves the migration of an aryl group from the oxygen to the sulfur of a thiocarbamate.[1]

The subject reagent, this compound, is the NKR-ready substrate .

Mechanism of Action (NKR)

The rearrangement proceeds via an intramolecular four-centered transition state (thermal) or a five-centered oxidative addition complex (Pd-catalyzed).

NKR_Mechanism Substrate O-Thiocarbamate (The Reagent) TS Transition State (Ipso-Attack) Substrate->TS Heat (200°C) or Pd Cat. Product S-Thiocarbamate (Rearranged) TS->Product Irreversible Migration Thiol 5-Bromo-3-pyridinethiol (Target) Product->Thiol Hydrolysis (NaOH/MeOH)

Figure 1: The Newman-Kwart Rearrangement pathway converting the O-linked reagent to the S-linked target.

Head-to-Head Comparison

Scenario A: The Topic Reagent (this compound)
  • Workflow: Direct thermal or catalytic rearrangement

    
     Hydrolysis.
    
  • Pros:

    • Safety: Eliminates user exposure to dimethylthiocarbamoyl chloride (a potent lachrymator and suspected carcinogen).

    • Stoichiometry: 1:1 conversion; no waste from coupling reagents.

    • Purity: Commercial samples are typically >98%, reducing downstream purification burdens (critical for removing trace sulfur impurities that poison hydrogenation catalysts).

  • Cons: Higher upfront material cost per gram compared to raw phenols.

Scenario B: Commercial Reagent "Dimethylthiocarbamoyl Chloride" (The DIY Route)
  • Workflow: React 5-bromo-3-hydroxypyridine with NaH + Dimethylthiocarbamoyl chloride

    
     Isolate O-thiocarbamate 
    
    
    
    Rearrange.
  • Pros: Lower raw material cost (approx. 40% cheaper at kg scale).

  • Cons:

    • Process Risk: The O-acylation step often produces competitive N-acylation byproducts or hydrolysis impurities.

    • HSE Hazard: Requires handling NaH (flammable solid) and Thiocarbamoyl chloride (toxic) in large volumes.

Scenario C: Commercial Reagent "TIPS-SH" (Pd-Catalyzed Cross-Coupling)
  • Workflow: 3,5-Dibromopyridine + TIPS-SH + Pd(OAc)2/Xantphos

    
     Deprotection.
    
  • Pros: Single step C-S bond formation.

  • Cons:

    • Selectivity: Hard to control mono-substitution on the symmetric 3,5-dibromopyridine (risk of bis-thiolation).

    • Cost: Palladium catalysts and phosphine ligands (e.g., Xantphos) drive up the Cost of Goods Sold (COGS) significantly.

    • Purification: Removing residual Pd to <10 ppm is difficult with sulfur-containing molecules (which bind Pd tightly).

Summary Data Table
FeatureTopic Reagent (NKR Ready) Dimethylthiocarbamoyl Cl (DIY) TIPS-SH (Pd-Coupling)
Step Count 2 (Rearrange

Hydrolyze)
3 (Acylate

Rearrange

Hydrolyze)
2 (Coupling

Deprotect)
Atom Economy High (Internal rearrangement)Medium (Loss of HCl/NaCl)Low (Loss of TIPS-Br)
Catalyst Cost Low (Thermal) or Medium (Pd ppm)Low (Thermal)Very High (Stoichiometric Ligand)
Safety Profile Best (Stable solid)Poor (Toxic/Lachrymator)Medium (Silanes)
Yield (Overall) 85-92% 65-75%50-60% (due to bis-coupling)

Experimental Protocols

Method A: Thermal Rearrangement (Microwave Assisted)

Best for rapid screening and small-scale (<5g) batches.

  • Preparation: Dissolve this compound (1.0 equiv) in diphenyl ether (0.5 M concentration).

    • Note: Diphenyl ether is used for its high boiling point and inertness.

  • Rearrangement: Seal in a microwave vial. Irradiate at 250°C for 30 minutes .

    • Checkpoint: Monitor by LCMS. The O-isomer (usually less polar) converts to the S-isomer (more polar).

  • Isolation: Dilute with hexane. The product (S-isomer) often precipitates or can be extracted into acetonitrile.

  • Hydrolysis: Treat the crude S-carbamate with NaOH (3.0 equiv) in MeOH/Water (4:1) at 60°C for 2 hours.

  • Workup: Acidify to pH 5 with 1M HCl. Extract with EtOAc.[2]

    • Result: 5-Bromo-3-pyridinethiol (Yellow solid).

Method B: Pd-Catalyzed Rearrangement (Lloyd-Jones Conditions)

Best for scale-up (>100g) or temperature-sensitive substrates.

  • Catalyst Mix: In a glovebox, mix Pd(OAc)2 (1 mol%) and dppf (1.2 mol%) or Xantphos in toluene.

  • Reaction: Add this compound. Heat to 100°C (reflux) for 12 hours.

    • Mechanism:[1][3][4][5][6][7][8] The Pd(0) inserts into the C-O bond, facilitating the transfer to Sulfur at much lower energy than the thermal route.

  • Validation: This method prevents the thermal decomposition of the bromine handle (which can sometimes undergo elimination at 300°C).

Decision Matrix & Workflow

Use the following logic to determine when to employ the topic reagent versus alternatives.

DecisionTree Start Start: Need 5-Bromo-3-pyridinethiol Scale What is the Scale? Start->Scale Budget Budget Constraints? Scale->Budget Large (>1kg) Route1 USE TOPIC REAGENT (O-5-Bromopyridin-3-yl...) Scale->Route1 Small/Med (<100g) Route3 USE PD-COUPLING (Dibromide + TIPS-SH) Scale->Route3 If 3,5-Dibromopyridine is only stock available Budget->Route1 High Value/Time Critical Route2 USE DIY ROUTE (Phenol + Thiocarbamoyl Cl) Budget->Route2 Strict Budget (High Labor Tolerance)

Figure 2: Strategic decision tree for selecting the optimal thiolation pathway.

References

  • Newman, M. S., & Kwart, H. (1966). The rearrangement of O-aryl dialkylthiocarbamates to S-aryl dialkylthiocarbamates. Journal of Organic Chemistry. Link

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., et al. (2009).[1] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. (Context on pyridine functionalization challenges). Link

  • BOC Sciences. Product Datasheet: this compound (CAS 1245563-14-7).[]

  • Sigma-Aldrich. Protocol for Palladium-Catalyzed Carbon-Sulfur Bond Formation. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.